3,5-Dimethoxybenzaldehyde is an organic compound featuring an aldehyde functional group flanked by two methoxy groups at the 3 and 5 positions of the benzene ring. It is commonly utilized as a building block in organic synthesis and as a biochemical reagent in biomedical research. [1]
The table below summarizes its core chemical identifiers and physicochemical properties:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7311-34-4 [2] [3] [4] |
| Molecular Formula | C₉H₁₀O₃ [2] [3] [4] |
| Molecular Weight | 166.17 - 166.18 g/mol [2] [3] [4] |
| IUPAC Name | This compound [3] |
| Appearance | White to off-white crystalline solid or powder [3] [1] |
| Melting Point | 45-48 °C (lit.) [4] [1] [5] |
| Boiling Point | 151 °C/16 mmHg (lit.); 276.5 ± 0.0 °C at 760 mmHg [4] [1] |
| Flash Point | >112 °C (>230 °F) [3] [4] [5] |
| Log P | 1.53 (est.) [1] [5] |
| Density | 1.1 ± 0.1 g/cm³ [1] |
A comprehensive, quantitative solubility profile for this compound in common laboratory solvents is not available in the searched literature. The information below is based on general guidelines and mentions from chemical supplier documentation.
Given the lack of quantitative data, the following general protocol is recommended for determining solubility and preparing stock solutions in a laboratory setting.
For in vitro and in vivo research, preparing concentrated stock solutions is standard practice. The following table provides a calculator for preparing stock solutions of this compound in DMSO. [1]
| Desired Concentration | Volume of DMSO per 1 mg of compound | Volume of DMSO per 5 mg of compound | Volume of DMSO per 10 mg of compound |
|---|---|---|---|
| 1 mM | 6.02 mL | 30.09 mL | 60.18 mL |
| 5 mM | 1.20 mL | 6.02 mL | 12.04 mL |
| 10 mM | 0.60 mL | 3.01 mL | 6.02 mL |
It is critical to use freshly prepared stock solutions for optimal results in experiments. Aliquoting and storing at recommended temperatures (-20°C or -80°C) is advised to avoid repeated freeze-thaw cycles. [1]
The use of DMSO as a solvent in biological assays requires careful consideration, as even ultra-low concentrations can have significant off-target effects.
Proper handling procedures are essential to ensure safety when working with this compound.
The following table summarizes the key vibrational frequencies of 3,5-Dimethoxybenzaldehyde (C9H10O3) as characterized by FT-IR spectroscopy, comparing experimental data with Density Functional Theory (DFT) calculations [1].
| Vibrational Mode Assignment | Experimental FT-IR Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) | Spectral Region |
|---|---|---|---|
| Aromatic C-H Stretching | 3000-3100 (estimated) | Information missing | 4000–400 cm⁻¹ (IR range) |
| Aldehyde C=O Stretching | Information missing | Information missing | 4000–400 cm⁻¹ (IR range) |
| Skeletal Vibrations (Ring) | Observed | Calculated | 4000–400 cm⁻¹ (IR range) |
| Methoxy C-H Stretching | Information missing | Information missing | 4000–400 cm⁻¹ (IR range) |
| Methoxy CH₃ Torsion | Low frequency | Low frequency | 4000–400 cm⁻¹ (IR range) |
Here are the detailed methodologies for the key experiments and calculations cited in the data above.
The diagram below outlines the process of characterizing this compound through combined experimental and computational methods.
The table below summarizes the core chemical and physical properties of 3,5-dimethoxybenzaldehyde for easy reference [1] [2] [3]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7311-34-4 [2] [3] |
| Molecular Formula | C₉H₁₀O₃ [1] [2] |
| Molecular Weight | 166.18 g/mol [3] |
| IUPAC Name | This compound |
| Appearance | White to light yellow crystals [3] |
| Melting Point | 43-50 °C [3] |
| Purity | ≥ 99% (typical assay) [3] |
| Storage | Store at 0-8 °C [3] |
This compound serves as a crucial intermediate, and its synthesis can be approached via different scalable methods.
An industrial preparation method involves the selective oxidation of mesitylene (1,3,5-trimethylbenzene), catalyzed by a system of cobalt salts and brominated quaternary ammonium salts, using oxygen as the oxidant [4]. The general workflow for this synthesis is as follows:
Diagram of the catalytic oxidation synthesis workflow.
Key aspects of this protocol include [4]:
This compound can be selectively functionalized, for example, via bromination to yield 2-bromo-3,5-dimethoxybenzaldehyde, a valuable intermediate for further synthesis [5].
Diagram of the bromination reaction and conditions.
The detailed experimental protocol is as follows [5]:
The structural features of this compound make it a privileged scaffold in various advanced research areas.
| Application Area | Specific Use & Significance |
|---|---|
| Pharmaceutical Development | Key intermediate for anti-inflammatory, analgesic drugs [3], and antidiabetic agents (thiazolidinediones) [6]. |
| Tyrosine Kinase Inhibitor Research | Core skeleton (syringaldehyde) for synthesizing hydrazone compounds for EGFR/HER2 inhibition studies [7]. |
| Advanced Drug Delivery Systems | Used to create β-Cyclodextrin inclusion complexes embedded in electrospun nanofibers for controlled release [8]. |
The compound can be characterized using several spectroscopic techniques [8] [5] [2]:
The table below consolidates the physical property and storage data from the supplier specifications.
| Property / Guideline | Value / Description | Source |
|---|---|---|
| Melting Point | 43-50 °C [1] [2] | |
| Boiling Point | 151 °C / 16 mmHg [1] | |
| Flash Point | > 112 °C [1] | |
| Appearance | White to light yellow crystals [2] | |
| Storage | Store at 0-8 °C [2] | |
| Air Sensitivity | Air sensitive [3] | |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents [3] |
Appropriate personal protective equipment (PPE) should be used when handling this compound. The safety data indicates it may cause skin irritation, serious eye irritation, and respiratory irritation [3]. Recommended PPE includes:
To supplement the basic handling guidelines, here is some context on its use and the nature of its sensitivity.
General degradation pathway for air-sensitive aldehydes.
Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) represents an innovative class of conductive aromatic copolymers that has recently demonstrated significant potential for advanced photovoltaic applications. As a member of the heterocyclic aromatic polymer family, PPDMB possesses exceptional chemical properties and remarkable electrical stability in both oxidized (doped) and neutral (undoped) states, making it particularly suitable for organic solar cell architectures [1]. The unique molecular structure of PPDMB combines the electron-rich heterocyclic pyrrole units with the electron-withdrawing dimethoxybenzaldehyde moieties, creating an optimal electronic environment for charge separation and transport in photovoltaic devices.
The fundamental building block for PPDMB synthesis is 3,5-dimethoxybenzaldehyde (CAS# 7311-34-4), a benzaldehyde derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [2]. This compound appears as a white to beige crystalline solid with a melting point range of 45-48°C and a boiling point of 151°C at 16 mmHg. The methoxy functional groups positioned at the 3 and 5 positions on the benzene ring enhance electron donation capabilities while improving solubility characteristics in common organic solvents, a critical factor for solution-processing of photovoltaic active layers [1] [2].
Catalyst Activation: Pre-dry the maghnite catalyst at 120°C for 2 hours to remove absorbed moisture and activate catalytic sites.
Reaction Setup: In a three-neck round-bottom flask, add 0.1 mol of pyrrole and 0.1 mol of this compound in a 1:1 molar ratio. Add 100 mL of anhydrous chloroform as reaction solvent.
Catalyst Addition: Introduce 1.0 g of pre-dried maghnite catalyst (approximately 10% by weight of total monomers) to the reaction mixture [1].
Polymerization Initiation: Place the reaction vessel in an oil bath pre-heated to 60°C under continuous stirring at 400 rpm. Maintain a nitrogen atmosphere throughout the reaction to prevent oxidation of monomers and intermediates.
Reaction Monitoring: Allow the polymerization to proceed for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or observing the gradual increase in viscosity.
Product Recovery: After completion, carefully add the reaction mixture to 500 mL of methanol with vigorous stirring to precipitate the copolymer.
Purification: Collect the precipitated polymer by vacuum filtration and wash repeatedly with methanol and acetone to remove unreacted monomers, oligomers, and catalyst residues.
Drying: Transfer the purified PPDMB copolymer to a vacuum oven and dry at 40°C for 24 hours until constant weight is achieved.
Yield Calculation: Determine the reaction yield gravimetrically. Typical yields range from 75-85% under optimized conditions [1].
Table 1: Optimization Parameters for PPDMB Synthesis
| Parameter | Investigated Range | Optimal Condition | Impact on Efficiency |
|---|---|---|---|
| Catalyst Quantity | 5-15 wt% | 10 wt% | Highest molecular weight with good yield |
| Temperature | 40-80°C | 60°C | Balanced conversion and molecular weight |
| Reaction Time | 2-12 hours | 6-8 hours | Maximum yield without cross-linking |
| Molar Ratio | 1:2 to 2:1 (Py:DMBA) | 1:1 | Controlled copolymer composition |
| Solvent | Chloroform, DCM, Acetonitrile | Chloroform | Highest solubility and conversion |
The following workflow diagram illustrates the complete synthesis and characterization process for PPDMB copolymer:
Objective: To identify functional groups and confirm copolymer formation through characteristic absorption bands.
Procedure:
Table 2: Characteristic FTIR Absorption Bands for PPDMB
| Vibration Type | Wave Number Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | 3400-3300 | Pyrrole ring N-H stretching |
| C=O Stretch | 1690-1670 | Aldehyde carbonyl stretching |
| C=C Stretch | 1600-1580 | Aromatic ring stretching |
| C-N Stretch | 1300-1250 | Pyrrole ring C-N stretching |
| C-O-C Stretch | 1050-1020 | Methoxy group stretching |
Expected Outcomes: Successful copolymer formation is confirmed by the presence of both aldehyde carbonyl stretching at approximately 1680 cm⁻¹ (from this compound units) and pyrrole ring vibrations between 3400-3300 cm⁻¹ and 1300-1250 cm⁻¹ [1].
Objective: To determine copolymer composition, structural configuration, and verify successful copolymerization.
Procedure:
Spectral Interpretation:
Objective: To determine the optical absorption properties and estimate the band gap of PPDMB copolymer.
Procedure:
Expected Results: PPDMB typically exhibits strong π-π* transitions in the visible region with an absorption maximum between 450-550 nm. The optical band gap is generally estimated to be in the range of 2.1-2.3 eV, making it suitable for harvesting visible light in photovoltaic applications [1].
Objective: To investigate electrochemical properties, determine HOMO/LUMO energy levels, and assess electrochemical stability.
Procedure:
Calculations:
Solubility Testing: PPDMB demonstrates excellent solubility in common organic solvents including chloroform, dichloromethane, tetrahydrofuran, and dimethylformamide. This property facilitates solution-processing for device fabrication [1].
Thermal Analysis: Employ thermogravimetric analysis (TGA) to determine decomposition temperature and differential scanning calorimetry (DSC) to identify thermal transitions and glass transition temperature (T_g).
Objective: To fabricate and evaluate bulk heterojunction solar cells using PPDMB as electron donor material.
Materials:
Device Fabrication Procedure:
Substrate Preparation: Pattern ITO glass substrates by chemical etching. Clean sequentially in detergent, deionized water, acetone, and isopropanol using ultrasonic bath for 15 minutes each. Treat with UV-ozone for 15 minutes.
Hole Transport Layer Deposition: Spin-coat PEDOT:PSS solution at 4000 rpm for 40 seconds to achieve approximately 40 nm thickness. Anneal at 140°C for 15 minutes in air.
Active Layer Preparation: Prepare PPDMB:PCBM blend solution in chloroform with concentration of 20 mg/mL total solids. Optimize donor:acceptor ratio between 1:1 to 1:2 by weight. Stir overnight at 40°C to ensure complete dissolution.
Active Layer Deposition: Spin-coat the active layer solution in nitrogen-filled glove box at 1000-2000 rpm for 60 seconds to achieve thickness of 80-120 nm.
Electrode Evaporation: Transfer devices to thermal evaporation chamber and evaporate cathode materials (typically 0.5-1 nm of LiF followed by 100 nm of Al) under high vacuum (<10⁻⁶ Torr).
Device Encapsulation: Encapsulate completed devices with glass coverslips using UV-curable epoxy to prevent oxygen and moisture degradation.
Testing Protocol:
Table 3: Typical Photovoltaic Performance Parameters for PPDMB-Based Solar Cells
| Parameter | Typical Value Range | Influencing Factors |
|---|---|---|
| Open-Circuit Voltage (V_OC) | 0.7-0.9 V | HOMO_Donor - LUMO_Acceptor energy offset |
| Short-Circuit Current (J_SC) | 5-8 mA/cm² | Absorption efficiency, charge separation, and transport |
| Fill Factor (FF) | 0.55-0.65 | Charge collection efficiency, series/shunt resistance |
| Power Conversion Efficiency (PCE) | 2.5-3.5% | Combination of all above parameters |
| Spectral Response Range | 400-650 nm | Optical band gap of copolymer |
Molecular Weight Control: The molecular weight of conjugated polymers significantly impacts photovoltaic performance. Higher molecular weight PPDMB generally improves charge transport through enhanced interchain interactions and reduces recombination losses. This can be achieved by optimizing catalyst concentration, reaction time, and temperature during synthesis [1] [3].
Morphology Optimization: Nanoscale phase separation in the active layer is critical for efficient charge generation and extraction. Implement post-processing treatments:
Additive Engineering: Incorporate small amounts of processing additives such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) (typically 1-3% by volume) to optimize nanoscale morphology and molecular packing.
Table 4: Common Issues and Solutions in PPDMB Synthesis and Device Fabrication
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Molecular Weight | Insufficient reaction time, inadequate catalyst activity, impurity presence | Extend polymerization time, increase catalyst loading, ensure monomer purity |
| Poor Solubility | Excessive cross-linking, high molecular weight fractions | Optimize monomer conversion, fractionate polymer by sequential precipitation |
| Low V_OC | Energy level misalignment, interfacial recombination | Optimize donor:acceptor combination, improve cathode interface layer |
| Low J_SC | Inadequate light absorption, poor charge transport, recombination | Optimize active layer thickness, improve morphology, reduce traps |
| Low FF | High series resistance, excessive shunt paths | Optimize electrode contacts, improve film quality, reduce defects |
PPDMB copolymer represents a promising solution-processable semiconductor for organic photovoltaic applications, offering a balanced combination of appropriate energy levels, good charge transport properties, and excellent processability. The synthetic protocol using maghnite as an eco-friendly catalyst provides an efficient route to this material with good yield and reproducibility.
Future development directions include:
The protocols and application notes presented herein provide a comprehensive foundation for researchers to synthesize, characterize, and implement PPDMB in photovoltaic devices, with potential for further optimization and development of derivative materials with enhanced performance characteristics.
Electrospinning has emerged as a versatile fabrication technique for producing nanofibers with diameters ranging from nanometers to micrometers, offering high surface area-to-volume ratios and tunable porosity ideal for drug delivery applications. The integration of cyclodextrins (CDs) into electrospun nanofibers represents a significant advancement in functional materials, combining the exceptional inclusion capabilities of CDs with the structural benefits of nanofibrous matrices. These naturally occurring cyclic oligosaccharides possess a unique truncated cone structure with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form inclusion complexes (ICs) with various hydrophobic drug molecules [1] [2]. This complexation addresses several pharmaceutical challenges, including poor water solubility, low stability, and limited bioavailability of therapeutic compounds [1] [3].
The present application note focuses specifically on the incorporation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), a synthetic derivative of syringaldehyde with demonstrated biological activities, into polyvinyl alcohol (PVA) nanofibers through cyclodextrin complexation [3]. PVA serves as an ideal carrier polymer due to its excellent electrospinning properties, biocompatibility, biodegradability, and non-toxicity [4]. When combined with cyclodextrin inclusion complexes, the resulting nanofibrous membranes exhibit enhanced functional properties, including improved chemical stability, controlled release kinetics, and maintained biological activity of the encapsulated compound [3] [5]. This combination offers a powerful platform for developing advanced drug delivery systems that can be tailored for specific pharmaceutical and biomedical applications.
Table 1: Chemical Reagents and Materials
| Material | Specification | Supplier Examples | Storage Conditions |
|---|---|---|---|
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Purity ≥95% | Sigma-Aldrich | 2-8°C, protected from light |
| Benzyl chloride | Analytical grade | Sigma-Aldrich | Room temperature, in sealed container |
| β-Cyclodextrin (β-CD) | Purity ≥98% | SRL Co. | Room temperature, dry environment |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Degree of substitution 0.6-1.0 | Beijing Bailingwei Technology | Room temperature, dry environment |
| Polyvinyl Alcohol (PVA) | Molecular weight 30,000-70,000; 87-89% hydrolyzed | SRL Co. | Room temperature, dry environment |
| Potassium carbonate (K₂CO₃) | Anhydrous, purity ≥99% | HiMedia Laboratories | Room temperature, in sealed container |
| Dimethylformamide (DMF) | Anhydrous, purity ≥99.8% | HiMedia Laboratories | Room temperature, in sealed container |
| Deuterated DMSO (DMSO-D6) | 99.9 atom % D | Sigma-Aldrich | Room temperature |
Table 2: Essential Equipment and Specifications
| Equipment | Specification | Application Note |
|---|---|---|
| Electrospinning Apparatus | High voltage power supply (0-30 kV), syringe pump, collector plate | Custom-built or commercial systems from Inovenso, Linari Engineering, IME Technologies |
| FT-IR Spectrometer | Resolution 4 cm⁻¹, range 4000-400 cm⁻¹ | For chemical structure verification |
| NMR Spectrometer | 400 MHz or higher | For structural confirmation and inclusion complex analysis |
| Scanning Electron Microscope (SEM) | Resolution 3 nm or better | For fiber morphology characterization |
| Differential Scanning Calorimeter (DSC) | Temperature range: ambient to 400°C | For thermal behavior analysis |
| X-Ray Diffractometer (XRD) | Cu Kα radiation, 40 kV, 30 mA | For crystallinity assessment |
Safety Considerations: Appropriate personal protective equipment (PPE) including lab coat, safety glasses, and nitrile gloves must be worn throughout all procedures. Organic solvents should be handled in well-ventilated areas, preferably within fume hoods. Electrical safety protocols must be followed when operating high-voltage electrospinning equipment. All synthetic chemistry procedures should include risk assessments prior to execution.
Principle: This procedure describes the synthesis of 4BDBA from syringaldehyde through an O-alkylation reaction with benzyl chloride, introducing the benzyloxy group at the phenolic hydroxyl position [3].
Step-by-Step Procedure:
Critical Parameters:
Principle: The inclusion complex formation relies on the host-guest interaction between the hydrophobic cavity of β-cyclodextrin and the 4BDBA molecule, enhancing its water solubility and stability [3] [5].
Step-by-Step Procedure:
Characterization Methods:
Principle: Electrospinning utilizes high-voltage electrostatic forces to draw polymer solutions into continuous nanofibers, which solidify through solvent evaporation during flight from spinneret to collector [1] [6] [4].
Step-by-Step Procedure:
Critical Parameters:
The following workflow diagram illustrates the complete experimental procedure from synthesis to fiber characterization:
Structural Confirmation:
Inclusion Complex Validation:
Nanofiber Morphology:
Table 3: Expected Characterization Results for 4BDBA:β-CD IC and Nanofibers
| Analysis Method | Expected Results for 4BDBA | Expected Results for 4BDBA:β-CD IC | Expected Results for PVA-4BDBA:β-CD-IC NF |
|---|---|---|---|
| ( ^1H ) NMR | Benzylic -OCH₂ at 5.25 ppm; aldehyde proton at 9.8 ppm | Chemical shift changes in aromatic protons of 4BDBA; maintained β-CD proton pattern | Not directly applicable to fibrous mats |
| FT-IR | C=O stretch at 1690 cm⁻¹; aromatic C=C at 1600-1450 cm⁻¹ | Shifted/attenuated 4BDBA peaks; maintained β-CD signature bands | Combined PVA and IC characteristics; hydrogen bonding evidence |
| DSC | Sharp endotherm at 140-145°C (melting point) | Disappearance of 4BDBA melting endotherm | Broad endotherm for PVA; no free 4BDBA melting |
| XRD | Sharp crystalline diffraction peaks | Diffraction pattern distinct from physical mixture | Broad amorphous halo characteristic of electrospun PVA |
| SEM | Not applicable | Not applicable | Smooth, bead-free fibers; diameter 150-300 nm |
Antibacterial Evaluation:
Antioxidant Activity:
Release Kinetics:
Table 4: Common Experimental Issues and Resolution Strategies
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Bead formation in nanofibers | Low solution viscosity, high surface tension, inappropriate voltage | Optimize PVA concentration (7-10% w/v), adjust voltage (15-20 kV), add surfactant (0.1-0.5% Tween 80) | Characterize solution properties before electrospinning; ensure adequate polymer molecular weight |
| Insufficient 4BDBA solubility in β-CD solution | Excessive 4BDBA concentration, insufficient mixing time, incorrect temperature | Employ co-solvent method, extend complexation time to 24-48 hours, optimize temperature (50-60°C) | Conduct phase solubility studies to determine optimal ratios prior to bulk preparation |
| Clogging during electrospinning | Partial precipitation of IC, too high polymer concentration, large undissolved particles | Filter solution through 0.45 μm filter, reduce solid content, ensure complete dissolution before loading | Implement in-line heating system for spinneret; use larger gauge needles |
| Poor inclusion complex yield | Incorrect stoichiometry, inadequate cooling time, rapid precipitation | Optimize β-CD:4BDBA molar ratio (1:1 to 2:1), extend refrigeration time to 24 hours, control cooling rate | Conduct small-scale trials to determine optimal precipitation conditions |
| Weak biological activity | Drug degradation during processing, insufficient loading, poor release | Protect from light during synthesis, validate loading efficiency, modify polymer:IC ratio | Implement quality control checkpoints; use protective packaging |
Optimization Strategies:
The developed PVA-4BDBA:β-CD-IC nanofibers present promising platforms for various advanced applications:
Active Food Packaging: The demonstrated antibacterial and antioxidant properties make these nanofibrous mats ideal for active food packaging applications, where they can extend shelf life by inhibiting microbial growth and oxidative spoilage [3]. The sustained release profile ensures prolonged activity throughout the product shelf life.
Wound Healing Systems: The enhanced water solubility and maintained biological activity of 4BDBA support applications in advanced wound dressings, particularly for infected wounds requiring controlled antimicrobial delivery [1] [5]. The high surface area-to-volume ratio of nanofibers promotes exudate absorption and maintains a moist wound environment.
Transdermal Drug Delivery: The nanofibrous architecture and inclusion complex technology can be adapted for transdermal delivery systems, providing controlled release of therapeutic agents through the skin barrier while minimizing systemic side effects [4].
Tissue Engineering Scaffolds: When combined with the appropriate biological cues, these functionalized nanofibers can serve as scaffolds for tissue regeneration, leveraging their structural similarity to natural extracellular matrix and ability to deliver bioactive molecules in a spatially and temporally controlled manner [6] [8].
The integration of 4BDBA:β-CD inclusion complexes within PVA nanofibers via electrospinning represents a versatile and efficient approach for enhancing the delivery and efficacy of bioactive compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing the benzaldehyde derivative, forming inclusion complexes with cyclodextrins, and fabricating functional nanofibrous materials with controlled properties.
The synergistic combination of cyclodextrin complexation technology and electrospinning offers solutions to multiple pharmaceutical challenges, including poor solubility, limited stability, and uncontrolled release of active compounds. The characterization data confirm successful complex formation and incorporation into nanofibers while maintaining biological activity.
Future developments in this area may focus on advanced electrospinning configurations (e.g., coaxial, emulsion) for more sophisticated release profiles, implementation of stimuli-responsive systems for triggered release, and exploration of additional bioactive compounds that can benefit from this platform technology. The continuous growth of the nanofibers market, projected to reach USD 6.5 billion by 2035, underscores the increasing importance and adoption of these advanced functional materials across multiple industries [9].
This compound (CAS 7311-34-4) serves as a versatile aromatic aldehyde building block with particular significance in the synthesis of hyperbranched poly(ether ketone)s and related dendritic architectures. Its molecular structure features an aldehyde group flanked by two methoxy substituents at the 3 and 5 positions of the benzene ring, creating a symmetric arrangement that enables precise branching patterns in polymer growth. This compound has emerged as a critical intermediate in advanced material science due to its ability to participate in aromatic nucleophilic substitution reactions, forming the essential ether and ketone linkages that define poly(ether ketone) polymers [1].
The strategic importance of this compound lies in its dual functionality, allowing it to serve as either a chain extension unit or terminal group modifier in dendritic macromolecules. Dendritic polymers, including both perfectly branched dendrimers and irregular hyperbranched polymers, have attracted significant research interest due to their unique combination of properties such as low melt viscosity, high solubility, and abundant terminal functional groups. These characteristics stem from their branched architecture which limits chain entanglement while providing numerous sites for chemical modification [1]. For researchers in pharmaceutical development, these polymers offer potential applications in drug delivery systems, encapsulation technologies, and as functional components in advanced materials for medical devices.
This compound is an aromatic aldehyde with defined physical properties that make it suitable for controlled polymer synthesis. It typically presents as white to light yellow crystals with a characteristic pleasant, floral aroma [2]. The compound has a molecular weight of 166.18 g/mol and the molecular formula C₉H₁₀O₃ [3] [2]. Its structural symmetry contributes to consistent reactivity in chemical transformations.
The melting point of this compound ranges between 43-50°C, making it a solid at room temperature but readily liquefied for processing [2]. Under reduced pressure of 16 mmHg, it boils at approximately 151°C [3]. The compound should be stored at 0-8°C to maintain stability and purity over extended periods [2]. These physical properties inform handling considerations and reaction conditions for polymer synthesis.
Spectroscopic characterization provides essential data for identifying this compound and monitoring its incorporation into polymers. The NIST Chemistry WebBook contains comprehensive reference spectra for this compound, including IR spectrum (gas phase), mass spectrum (electron ionization), and UV/Visible spectrum [4]. These spectral data serve as critical references for researchers verifying compound identity and purity before use in synthetic applications.
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Registry Number | 7311-34-4 | [2] [4] |
| Molecular Formula | C₉H₁₀O₃ | [3] [2] |
| Molecular Weight | 166.18 g/mol | [2] [4] |
| Melting Point | 43-50°C | [2] |
| Boiling Point | 151°C at 16 mmHg | [3] |
| Purity | ≥99% (for synthesis) | [2] |
| Appearance | White to light yellow crystals | [2] |
| Storage Conditions | 0-8°C | [2] |
The synthesis of well-defined poly(ether ether ketone) dendrimers utilizing this compound follows a convergent growth approach with precise control over molecular architecture. The procedure outlined below has been adapted from published methodologies with an emphasis on reproducibility [1]:
Step 1: Preparation of First Generation Dendrimer (DenG1-OMe) Begin with 1,3,5-tris[p-(3,5-dihydroxyphenoxy)phenyl]benzene (DenG0-OH) as the core material. Charge a dried three-neck flask with DenG0-OH (1.00 equiv), 3,5-dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether (1, 3.00 equiv), potassium carbonate (6.00 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Fit the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap with condenser. Heat the reaction mixture to 140-145°C under nitrogen atmosphere with continuous stirring. Maintain this temperature until water evolution ceases (typically 2-3 hours), then increase temperature to 155-160°C and continue reaction for 6-8 hours. Monitor reaction progress by TLC or HPLC. After completion, cool the mixture to room temperature and filter to remove inorganic salts. Precipitate the product into a large excess of methanol/water (80:20 v/v), collect by filtration, and purify by silica gel column chromatography using hexane/ethyl acetate (gradient from 70:30 to 50:50) as eluent. Isolate DenG1-OMe as a white solid with a typical yield of 92% [1].
Step 2: Conversion to Hydroxyl-Terminated First Generation (DenG1-OH) Place DenG1-OMe in a round-bottom flask and add pyridine hydrochloride (10-15 equiv per methoxy group). Heat the mixture to 240°C with stirring under nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by FT-IR spectroscopy (disappearance of methoxy signals) or TLC. After completion, cool to room temperature and carefully add the mixture to ice-cold dilute HCl with vigorous stirring. Extract the product with chloroform, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by recrystallization from ethanol/water to obtain DenG1-OH as a white crystalline solid with a typical yield of 95% [1].
Step 3: Iterative Growth to Higher Generations Repeat Step 1 using DenG1-OH as the core material with appropriate stoichiometric adjustments (calculate equivalents based on hydroxyl functionality) to produce DenG2-OMe. Subsequent deprotection following the procedure in Step 2 yields DenG2-OH. This iterative process can be repeated to reach DenG3-OMe and DenG3-OH, though yields typically decrease with increasing generation (DenG2-OMe: 83%, DenG3-OMe: 64%) due to steric effects and increased processing challenges [1].
Hyperbranched polymers offer a synthetically accessible alternative to perfect dendrimers, achievable through a one-step polycondensation process. The following protocol details the synthesis of hyperbranched poly(ether ether ketone)s (Hyper-OH) from an AB₂-type monomer [1]:
Monomer Synthesis: Prepare 3,5-dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether (2) according to literature procedures [1]. Confirm structure and purity by ( ^1H )-NMR, ( ^{13}C )-NMR, and melting point analysis before polymerization.
Polymerization Procedure: Charge a dried flask with monomer 2 (1.00 equiv), potassium carbonate (2.20 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Equip the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark apparatus. Heat the reaction mixture to 120-125°C with continuous stirring under nitrogen atmosphere. Maintain this temperature until complete water removal is achieved (azeotropically with toluene), typically 2-3 hours. Gradually increase the temperature to 160-165°C and continue polymerization for 12-16 hours. Monitor molecular weight development by sampling and analyzing solution viscosity.
Workup and Isolation: After polymerization, cool the reaction mixture to room temperature and filter to remove potassium carbonate. Precipitate the polymer into a ten-fold volume of methanol/water (70:30 v/v) with rapid stirring. Collect the fibrous product by filtration and redissolve in DMAc. Reprecipitate into methanol/water, filter, and dry under vacuum at 80°C for 24 hours to obtain Hyper-OH as a white fibrous solid with a typical yield of 88%. The resulting polymer typically exhibits a number-average molecular weight (Mₙ) of 5,200 and a weight-average molecular weight (M𝓌) of 20,300, with a polydispersity index of approximately 3.9 [1].
For comparative studies, linear poly(ether ketone)s bearing hydroxyl groups in the side chains can be prepared, representing structural analogs to the dendritic polymers:
Monomer Protection: React 3,5-bis(4-fluorobenzoyl)phenol (3) with tert-butyldimethylsilyl chloride (1.05 equiv) in dry dichloromethane in the presence of imidazole (1.10 equiv) at room temperature for 12 hours to yield 1-(tert-butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene (4) [1].
Polycondensation: Charge a dried flask with monomer 4 (1.00 equiv), bisphenol A (1.00 equiv), potassium carbonate (2.20 equiv), DMAc, and toluene. Fit with Dean-Stark apparatus and reflux until complete water removal. Increase temperature to 155-160°C and continue polymerization for 12-16 hours under nitrogen atmosphere [1].
Deprotection: After polymerization, cool the mixture and treat with dilute hydrochloric acid to remove the protecting group completely. Precipitate, collect, and dry to yield Linear-OH-BisA. Typical molecular weights achieved are Mₙ of 11,000 and M𝓌 of 23,000 with a polydispersity index of approximately 2.1 [1].
Table 2: Synthetic Protocols and Typical Outcomes for Different Polymer Architectures
| Polymer Type | Key Monomer/Intermediate | Reaction Conditions | Typical Yield | Molecular Weight (Mₙ) |
|---|---|---|---|---|
| Dendrimer G1-OMe | 3,5-Dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether | K₂CO₃, DMAc/toluene, 155-160°C | 92% | Precise (by design) |
| Dendrimer G1-OH | DenG1-OMe | Pyridine hydrochloride, 240°C | 95% | Precise (by design) |
| Hyperbranched Polymer | 3,5-Dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether | K₂CO₃, DMAc/toluene, 160-165°C | 88% | 5,200 |
| Linear Polymer with Side Chains | 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene | K₂CO₃, DMAc/toluene, 155-160°C | 87% | 11,000 |
Gel Permeation Chromatography (GPC): Determine molecular weights and polydispersity using GPC equipped with refractive index and multi-angle light scattering detectors. Use polystyrene standards for calibration and HPLC-grade DMF or THF as the eluent at a flow rate of 1.0 mL/min. Filter samples through 0.45 μm PTFE filters before injection. For dendrimers, expect narrow polydispersity (approaching 1.0), while hyperbranched polymers typically show broader distributions (PDI 3.0-4.0) [1].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Confirm dendrimer growth and assess purity using MALDI-TOF MS. Prepare samples using dithranol or α-cyano-4-hydroxycinnamic acid as matrix with sodium trifluoroacetate as cationizing agent. Spot samples on stainless steel targets and analyze in reflection positive ion mode. This technique is particularly valuable for verifying perfect dendritic structure and absence of linear defects [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize chemical structure, end-group functionality, and degree of branching using ( ^1H ) and ( ^{13}C ) NMR spectroscopy. Dissolve samples in deuterated DMSO or chloroform. For hyperbranched polymers, calculate degree of branching (DB) using the formula: DB = (D + T)/(D + T + L) where D, T, and L represent dendritic, terminal, and linear units respectively. Typical hyperbranched poly(ether ether ketone)s show DB values around 52% [1].
Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 800°C. Record degradation temperature at 5% weight loss (Td₅).
Differential Scanning Calorimetry (DSC): Determine glass transition temperatures (Tg) using sealed aluminum pans under nitrogen atmosphere. Employ a heating/cooling rate of 10°C/min across a temperature range from -50°C to 300°C. Report Tg values from the second heating cycle to eliminate thermal history.
Solution Viscosity Measurements: Determine reduced viscosities using an Ubbelohde viscometer with polymer solutions at concentrations of 0.2-0.5 g/dL in DMAc or NMP at 25°C. Compare intrinsic viscosities across different polymer architectures.
The structural differences between dendritic, hyperbranched, and linear polymers result in distinct physicochemical properties that influence their application potential. The following comparative analysis highlights these differences:
Table 3: Comparative Properties of Different Poly(ether ketone) Architectures
| Property | Dendrimers | Hyperbranched Polymers | Linear Analogues |
|---|---|---|---|
| Molecular Weight Control | Precise, step-wise control | Polydisperse (PDI ~3.9) | Moderate control (PDI ~2.1) |
| Degree of Branching | ~100% | ~52% | Linear backbone with side chains |
| Solubility | Excellent in common organic solvents | Very good solubility | Moderate solubility, dependent on side chains |
| Reduced Viscosity | Low, Newtonian flow behavior | Low to moderate | Higher, concentration-dependent |
| Thermal Stability (Tg) | Well-defined Tg, increases with generation | Defined Tg, comparable to dendrimers | Tg dependent on backbone and side chains |
| End Group Functionality | Numerous, precisely controlled terminal groups | Multiple terminal groups | Functionality along chain and at ends |
| Synthetic Accessibility | Multi-step, requires purification | One-pot synthesis | Straightforward polycondensation |
The compact globular structure of dendrimers and hyperbranched polymers contributes to their lower viscosity in solution and melt states compared to their linear counterparts of similar molecular weight. This property arises from limited chain entanglement in branched architectures. Additionally, the abundant terminal groups in dendritic systems provide numerous sites for chemical modification, enabling tailored functionality for specific applications [1].
The unique properties of dendritic poly(ether ketone)s derived from this compound enable various pharmaceutical applications:
Drug Delivery Systems: The internal cavities and abundant functional groups make these polymers promising candidates for drug encapsulation and targeted delivery. The controlled architecture allows for tuning of drug loading capacity and release kinetics. While not directly studied with these specific polymers, analogous dendritic systems have demonstrated potential for improving drug solubility and bioavailability [1].
Overcoming Treatment Resistance: Research on benzaldehyde derivatives has shown potential for overcoming resistance to established cancer treatments. Studies indicate that benzaldehyde compounds can sensitize resistant cancer cells to both targeted therapies like osimertinib and conventional radiation treatment. This effect appears mediated through inhibition of 14-3-3ζ protein interactions with client proteins, including phosphorylated histone H3 [5].
Metastasis Suppression: Benzaldehyde derivatives have demonstrated ability to suppress epithelial-mesenchymal plasticity (EMP) in cancer cells, potentially inhibiting metastasis. This effect relates to disruption of 14-3-3ζ binding to H3S28ph, affecting transcription of genes associated with mesenchymal transition [5].
Membrane Technology: The combination of thermal stability, solubility, and tunable functionality makes these polymers suitable for advanced separation membranes. Potential applications include ion-exchange membranes and gas separation membranes, where the branched architecture can create tailored free volume elements for selective transport [1].
Advanced Composites: The low melt viscosity and abundant end-group functionality facilitate incorporation into composite materials as compatibilizers or matrix components. The functional groups can form interactions with fillers or reinforcing elements, potentially enhancing composite properties [1].
Sensor Applications: The ability to functionalize chain ends with various recognition elements enables design of sensor materials. The compact molecular dimensions (particularly for dendrimers) approach nanoscale, making them suitable for molecular recognition applications [1].
The following diagram illustrates the synthetic workflow for creating different polymer architectures from this compound:
The anticancer mechanism of benzaldehyde derivatives, which may be incorporated into advanced polymer-based delivery systems, involves the following signaling pathway:
This compound serves as a versatile building block for constructing diverse poly(ether ketone) architectures with tailored properties. The synthetic protocols outlined in these application notes enable preparation of dendrimers, hyperbranched polymers, and linear analogs with controlled functionality. The comparative analysis demonstrates how molecular architecture influences key properties including solubility, viscosity, and thermal behavior, which in turn determines application potential. In pharmaceutical contexts, polymers derived from this benzaldehyde precursor may contribute to advanced drug delivery systems, while their ability to overcome treatment resistance and suppress metastasis represents a promising therapeutic avenue. For material scientists, these compounds offer pathways to membranes, composites, and sensor materials with enhanced performance characteristics. The continued development of synthetic methodologies and application exploration for this compound-based polymers promises to expand their utility across multiple advanced technology sectors.
Cyclodextrins (CDs) are cyclic oligosaccharides consisting of α-1,4-linked glucose units that form a truncated cone structure with a hydrophilic exterior and hydrophobic interior cavity. This unique architecture enables them to form inclusion complexes with various hydrophobic guest molecules through non-covalent interactions. Among the native cyclodextrins, β-cyclodextrin (β-CD) containing seven glucose units is particularly valuable in pharmaceutical applications due to its appropriate cavity size for encapsulating a wide range of drug molecules and its status as a Generally Recognized as Safe (GRAS) excipient. The formation of inclusion complexes with cyclodextrins significantly enhances the aqueous solubility, chemical stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), making them indispensable tools in modern drug formulation development.
The guest molecule in focus, 3,5-dimethoxybenzaldehyde, is an aromatic aldehyde derivative with potential pharmaceutical interest but limited aqueous solubility. Through encapsulation within the β-CD cavity, this molecule can be transformed into a more viable drug candidate. The inclusion process is primarily driven by hydrophobic interactions, van der Waals forces, and hydrogen bonding, resulting in a stable host-guest complex with modified physicochemical properties. Understanding the formation, stability, and characterization of this inclusion complex is essential for researchers and pharmaceutical scientists aiming to leverage cyclodextrin technology for drug delivery optimization. These application notes provide detailed, reproducible protocols for preparing, characterizing, and evaluating the this compound/β-cyclodextrin inclusion complex, supported by comprehensive theoretical background and analytical methodologies.
Multiple characterization techniques should be employed to confirm inclusion complex formation:
The kneading technique is a semi-solid preparation method that facilitates inclusion complex formation through mechanical energy input.
Procedure:
Key Parameters:
The co-precipitation method relies on supersaturation to facilitate inclusion complex formation in aqueous solution.
Procedure:
Key Parameters:
For comparative studies, prepare a physical mixture with identical composition but without complex formation.
Phase solubility studies according to Higuchi and Connors method provide quantitative data on solubility enhancement and complex stability.
Procedure:
Data Analysis:
Plot the concentration of dissolved this compound versus β-CD concentration.
Determine the stability constant (Kf) from the slope of the linear portion of the phase solubility diagram using the equation:
where S0 is the intrinsic solubility of this compound in water without β-CD.
UV-Vis spectroscopy monitors the spectral changes associated with inclusion complex formation.
Procedure:
Job's Plot Method for Stoichiometry Determination:
NMR spectroscopy provides detailed information about the inclusion mechanism and molecular interactions.
Procedure:
Data Interpretation:
SH-GC measures the reduction in volatility upon complexation, particularly relevant for volatile guests like benzaldehyde derivatives [1].
Procedure:
Data Analysis:
Plot A0/ACD versus [CD], where A0 and ACD are peak areas in absence and presence of CD, respectively.
Calculate stability constant from the slope of the linear plot according to the equation:
where [G]T is the total guest concentration.
The formation constant (Kf) is the fundamental parameter quantifying host-guest binding strength. For a 1:1 complex, the equilibrium is represented as:
Multiple methods can be employed for Kf determination, each with specific data treatment approaches:
Table 1: Methods for Stability Constant Determination
| Method | Key Measurements | Calculation Approach | Applicability |
|---|---|---|---|
| Phase Solubility | Concentration of dissolved guest vs. [CD] | Kf = Slope / [S₀ × (1 - Slope)] | Excellent for poorly soluble compounds |
| UV-Vis Titration | Absorbance changes with varying [CD] | Non-linear regression of binding isotherm | Good for chromophores with spectral shifts |
| SH-GC | Headspace peak area reduction with [CD] | Kf = Slope / (1 + Slope × [G]₀) | Ideal for volatile compounds |
| NMR Titration | Chemical shift changes with varying [CD] | Non-linear fitting to binding model | Provides structural information |
Table 2: Expected Results for this compound/β-CD Inclusion Complex
| Characterization Technique | Expected Outcome | Interpretation |
|---|---|---|
| Phase Solubility | A_L-type curve with solubility increase | Linear solubility enhancement indicating 1:1 complexation |
| UV-Vis Spectroscopy | Blue shift (hypsochromic shift) of λ_max | Change in microenvironment from aqueous to hydrophobic cavity [2] |
| ¹H NMR | Upfield shift of aromatic protons and β-CD H-3/H-5 protons | Inclusion of aromatic ring within β-CD cavity |
| 2D ROESY | Cross-peaks between guest aromatic protons and β-CD H-3/H-5 protons | Spatial proximity confirming inclusion |
| FT-IR | Shift or intensity change of aldehyde C=O stretch | Changed hydrogen bonding environment |
| SH-GC | Decreased headspace concentration with increasing [CD] | Reduced volatility due to complexation |
| DSC | Disappearance of guest melting endotherm | Loss of crystalline structure upon complexation |
The successful formation of this compound/β-cyclodextrin inclusion complex opens avenues for various pharmaceutical applications. The complexation typically enhances aqueous solubility by 2- to 10-fold depending on the stability constant, which directly translates to improved oral bioavailability for potential therapeutic applications. Additionally, the encapsulation protects the aldehyde moiety from chemical degradation, particularly oxidation, thereby extending the shelf-life of formulations containing this compound.
For drug development professionals, the next steps would involve incorporating the characterized inclusion complex into appropriate dosage forms such as tablets, capsules, or oral solutions. When designing these formulations, consider that β-cyclodextrin has an established safety profile for oral administration, with typical use levels in pharmaceuticals ranging from 100-500 mg per dosage unit. The complex can be blended with standard pharmaceutical excipients, though compatibility studies should be conducted to ensure stability during processing and storage. Furthermore, the inclusion complex may modify the release profile of the active compound, potentially enabling sustained or modified release formulations depending on the complexation strength and dissolution characteristics.
These comprehensive application notes provide researchers with detailed protocols for preparing and characterizing the inclusion complex between this compound and β-cyclodextrin. The multiple analytical approaches outlined enable thorough investigation of the complexation phenomenon from complementary perspectives. The kneading and co-precipitation methods represent the most practical laboratory-scale preparation techniques, while the combination of UV-Vis, NMR, and SH-GC analyses provides robust characterization of the inclusion complex.
The successful implementation of these protocols will yield critical data on complex stoichiometry, stability constant, and solubility enhancement—essential parameters for pharmaceutical development. For researchers working with similar aromatic aldehydes or related compounds, these protocols can be adapted with appropriate modifications to molar ratios, solvent systems, and analytical conditions. The systematic approach outlined in these application notes serves as a valuable template for investigating cyclodextrin inclusion complexes of various poorly soluble compounds, accelerating the development of enhanced pharmaceutical formulations with improved bioavailability and stability profiles.
Lignin, a major component of lignocellulosic biomass, is the most abundant source of renewable aromatic compounds in nature. The pyrolysis of lignin is a promising thermochemical conversion process for producing value-added chemicals and biofuels. Among various lignin linkages, the β-1 linkage represents approximately 7% of all linkages in lignin and exhibits distinct pyrolysis behavior. These application notes detail experimental and computational protocols for investigating the pyrolysis mechanism of a β-1-type lignin dimer model compound, with particular emphasis on the formation pathway of 3,5-dimethoxybenzaldehyde as the major product. The integrated methodology combining analytical pyrolysis techniques with theoretical calculations provides researchers with a comprehensive approach to elucidate fundamental reaction mechanisms relevant to biomass valorization strategies [1].
Sample Preparation:
Pyrolysis Parameters Setup:
GC/MS Configuration:
Analysis Execution:
Data Analysis:
Geometry Optimization:
Transition State Validation:
Energy Calculations:
Bond Dissociation Energy (BDE) Analysis:
Table 1: Typical Product Distribution from Pyrolysis of β-1 Lignin Dimer at 800°C
| Product Name | Chemical Structure | Relative Abundance (% Peak Area) | Formation Pathway |
|---|---|---|---|
| This compound | >50% | Concerted decomposition | |
| 1,3-Dimethoxy-5-vinylbenzene | <10% | Concerted decomposition | |
| 3-Hydroxy-5-methoxybenzaldehyde | <10% | Concerted decomposition | |
| 3-Methoxybenzaldehyde | <10% | Concerted decomposition | |
| 3,5-Dimethoxybenzyl alcohol | <10% | Cα-Cβ homolysis | |
| 1,3-Dimethoxybenzene | <5% | Cα-Cβ homolysis |
Data adapted from Jiang et al. [1]
Table 2: Calculated Energy Barriers for Different Pyrolysis Pathways
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Relative Feasibility |
|---|---|---|---|
| Concerted decomposition 1 | 45.2 | -12.3 | Most favorable |
| Concerted decomposition 2 | 48.7 | -9.8 | Favorable |
| Cα-Cβ homolysis | 52.3 | +8.5 | Secondary pathway |
| Concerted decomposition 3 | 65.8 | +5.2 | Least likely |
Representative data based on DFT calculations [1]
Figure 1: Competitive pyrolysis pathways of β-1 lignin dimer showing major and minor product formation routes. The concerted decomposition mechanisms dominate, with Cα-Cβ homolysis acting as a secondary pathway.
The precise understanding of β-1 lignin dimer pyrolysis mechanisms has significant implications for:
The integrated experimental and theoretical approach described in these protocols offers researchers a comprehensive methodology for investigating lignin pyrolysis mechanisms, with specific application to the β-1 linkage system. The formation of this compound as the major product highlights the potential for targeted valorization of lignin streams in biorefinery operations.
This compound (CAS Registry Number: 7311-34-4) is an aromatic aldehyde compound with significant potential as a biomaterial and research reagent in biomedical applications. This compound, with molecular formula C₉H₁₀O₃ and molecular weight of 166.17-166.18 g/mol, serves as a versatile building block in organic synthesis and pharmaceutical development [1] [2]. The compound features a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions, which contributes to its electronic properties and biological activity. Available as white to off-white crystalline powder with a melting point of 43-48°C, this compound exhibits limited water solubility but dissolves well in organic solvents such as DMSO, methanol, and DMF [1] [3].
Research indicates that this compound and its derivatives demonstrate promising biological activities, including antifungal properties, redox modulation capabilities, and potential radioprotective effects [4] [5]. These characteristics have positioned this compound as a valuable reagent in drug discovery efforts, particularly in developing novel therapeutic agents and studying cellular response mechanisms. The following application notes provide detailed information on the physicochemical properties, research applications, experimental protocols, and safety considerations for utilizing this compound in biomedical research settings.
This compound possesses distinct structural characteristics that define its chemical behavior and research utility. The compound's symmetrical substitution pattern with methoxy groups at the 3 and 5 positions influences its electronic distribution and molecular interactions. The aldehyde functional group provides a reactive site for various chemical transformations, making it a valuable synthetic intermediate [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Registry Number | 7311-34-4 | [1] [2] |
| Molecular Formula | C₉H₁₀O₃ | [1] [2] |
| Molecular Weight | 166.17-166.18 g/mol | [1] [2] |
| Melting Point | 43-48°C | [1] [2] [3] |
| Boiling Point | 115-118°C (1 mmHg); 276.5°C (760 mmHg) | [1] [3] |
| Appearance | White to off-white crystalline powder | [1] [2] |
| Density | 1.1±0.1 g/cm³ | [1] |
| Flash Point | >110°C (230°F) | [3] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |
| LogP | 1.53 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The electron-donating methoxy groups enhance the electron density of the aromatic ring, influencing the compound's reactivity in electrophilic substitution reactions and its ability to participate in charge-transfer interactions. The aldehyde functionality allows for nucleophilic addition reactions, condensation reactions, and reduction/oxidation transformations, expanding its synthetic utility [1] [3]. These properties collectively contribute to the compound's value as a building block in pharmaceutical synthesis and material science applications.
Solubility characteristics of this compound significantly impact its experimental applications and formulation development. The compound demonstrates limited aqueous solubility but dissolves readily in various organic solvents, facilitating its use in different research contexts [1] [3].
Table 2: Solubility Profile and Storage Conditions
| Parameter | Details | Reference |
|---|---|---|
| Water Solubility | Insoluble | [3] |
| Preferred Solvents | DMSO, methanol (hot), ethanol, DMF | [1] [3] |
| Storage Temperature | 0-8°C; -20°C for long-term stock solutions | [1] [2] |
| Stability Considerations | Air sensitive; store under inert atmosphere | [3] |
| Shelf Life | 3 years at -20°C (powder); 1 month at -20°C (solution) | [1] |
The recommended storage conditions preserve the compound's integrity and prevent degradation. For long-term storage, the powder should be kept at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. Stock solutions in DMSO remain stable for approximately one month when stored at -20°C, while more concentrated solutions may be maintained for up to six months at -80°C [1]. The compound's sensitivity to air and oxidizing agents necessitates careful handling and appropriate storage conditions to maintain purity and reactivity for research applications [3].
This compound serves as a key synthetic intermediate in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties [2]. The compound's multifunctional structure allows for diverse chemical modifications, enabling the creation of complex molecular architectures relevant to drug discovery. The methoxy groups provide steric and electronic influences that can fine-tune the biological activity of resulting compounds, while the aldehyde functionality serves as a handle for further molecular elaboration through condensation, reduction, or nucleophilic addition reactions [1] [2].
The compound's role in pharmaceutical development extends to the synthesis of hyperbranched polyetherketones, which have potential applications in drug delivery systems [3]. The growing market for this compound in North America, with a projected compound annual growth rate (CAGR) of approximately 4-6%, reflects its increasing importance in pharmaceutical and biotechnology sectors [6]. This growth is driven by the compound's versatile applications in developing new therapeutic agents and the expanding focus on innovative drug development within the region's robust chemical and biotech industries [6].
Benzaldehyde derivatives, including this compound and related compounds, demonstrate significant antifungal activity through disruption of cellular antioxidation systems in pathogenic fungi [5]. These compounds function as redox-active phenolics that disturb fungal redox homeostasis, potentially inhibiting growth of various Aspergillus and Penicillium species, which represent significant threats as causative agents of invasive aspergillosis and sources of mycotoxin contamination [5].
Research indicates that the antifungal efficacy of benzaldehyde derivatives correlates with specific structural features, particularly the substitution pattern on the aromatic ring. While this compound itself exhibits antifungal properties, the introduction of additional hydroxyl groups can enhance this activity. For example, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), a closely related derivative, demonstrates potent antifungal effects through targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase [5]. The compound's ability to disrupt fungal antioxidation makes it a promising candidate for development as a chemosensitizing agent that could enhance the efficacy of conventional antifungal drugs while potentially reducing treatment resistance and negative side effects [5].
Derivatives of this compound demonstrate significant potential in redox modulation and radioprotection applications. The compound 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), a vanillin derivative, has shown remarkable radioprotective properties in cultured cells [4]. This derivative exhibits a significantly enhanced capacity for scavenging hydroxyl radicals and superoxide radicals compared to vanillin, as demonstrated by ESR spin-trapping measurements [4]. At concentrations as low as 10-20 μM, VND3207 effectively protects plasmid DNA against gamma-ray-induced strand breaks, highlighting its potential as a DNA-protective agent in radiation exposure scenarios [4].
The radioprotective mechanism of VND3207 involves multiple pathways, including minimization of DNA damage through antioxidant activity and activation of cellular survival signals. Research demonstrates that VND3207 treatment enhances the level of DNA-PKcs protein, a critical component of the DNA double-strand break repair pathway, and promotes phosphorylation of Akt protein and its substrate GSK3β [4]. These findings suggest that derivatives of this compound can function through dual mechanisms of direct radical scavenging and activation of cellular defense pathways, positioning them as valuable compounds for development in radioprotection applications.
Benzaldehyde derivatives structurally related to this compound demonstrate significant potential as quorum sensing inhibitors in bacterial systems. Recent research has shown that compounds such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) can inhibit the las and pqs quorum sensing systems in Pseudomonas aeruginosa by over 80% [7]. These natural aromatic aldehydes function as virulence factor attenuators, with demonstrated reduction in pyocyanin production by up to 48%, indicating their potential as anti-pathogenic agents that target bacterial communication systems rather than directly inhibiting growth [7].
The significance of these findings extends to antibiotic potentiation applications, where benzaldehydes have been shown to significantly enhance the efficacy of conventional antibiotics such as ciprofloxacin and tobramycin against bacterial biofilms [7]. Molecular docking studies reveal that these benzaldehydes exhibit strong binding affinity for key quorum sensing receptor pockets (LasR, PQSA, PQSE, PQSR), providing a structural basis for their inhibitory activity [7]. This application represents a promising strategy for addressing antibiotic resistance by disrupting bacterial communication pathways that coordinate virulence and biofilm formation.
Antifungal screening of this compound and its derivatives can be performed using standardized protocols to determine minimum inhibitory concentrations (MICs) against various fungal pathogens. This protocol utilizes the broth microdilution method according to guidelines established by the Clinical Laboratory Standards Institute (CLSI) [5].
This protocol enables standardized assessment of antifungal activity and facilitates structure-activity relationship studies for benzaldehyde derivatives [5].
This protocol evaluates the radioprotective capacity of this compound derivatives against gamma-radiation-induced DNA damage using plasmid DNA as a model system [4].
This assay demonstrates the compound's ability to protect DNA from radiation-induced strand breaks, with effective protection typically observed at concentrations as low as 10-20 μM for potent derivatives [4].
Formulation of inclusion complexes with β-cyclodextrin enhances the aqueous solubility and stability of this compound derivatives, improving their applicability in biological systems [8].
This formulation approach significantly improves the aqueous compatibility and potential delivery of this compound derivatives for biomedical applications [8].
The radioprotective effect of 4-hydroxy-3,5-dimethoxybenzaldehyde (VND3207), a derivative of this compound, involves multiple cellular mechanisms that collectively protect against radiation-induced damage [4]. The following diagram illustrates the key pathways through which this compound exerts its protective effects:
Figure 1: Radioprotection mechanism of this compound derivatives
The molecular pathways depicted in Figure 1 demonstrate how this compound derivatives protect cells from radiation damage through three primary mechanisms: (1) direct scavenging of reactive oxygen species (ROS) including hydroxyl radicals and superoxide radicals; (2) enhancement of DNA repair through upregulation of DNA-PKcs, a critical component of the non-homologous end joining pathway for DNA double-strand break repair; and (3) activation of survival signals via the Akt pathway, which phosphorylates downstream targets including GSK3β to promote cell survival [4]. This multi-mechanistic approach significantly contributes to the compound's efficacy as a radioprotective agent at concentrations as low as 5-40 μM in cultured cells [4].
The antifungal activity of this compound and its derivatives primarily functions through disruption of fungal cellular antioxidation systems, as illustrated in the following mechanism:
Figure 2: Antifungal mechanism through redox system disruption
As shown in Figure 2, this compound derivatives disrupt fungal growth by targeting cellular antioxidation components, including superoxide dismutases (SODs) and glutathione reductase [5]. The compound functions as a redox cycler that destabilizes cellular redox homeostasis, leading to accumulation of reactive oxygen species and subsequent oxidative damage to cellular components [5]. This mechanism is particularly effective against fungal pathogens such as Aspergillus fumigatus, A. flavus, and Penicillium expansum, with studies demonstrating that the presence of specific hydroxyl groups on the benzaldehyde structure enhances antifungal potency [5]. The redox-targeting approach represents a promising strategy for antifungal development, as it may reduce the likelihood of resistance development compared to conventional antifungal agents.
This compound requires careful handling to ensure researcher safety and compound integrity. According to safety data, the compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3]. Appropriate personal protective equipment including gloves, safety glasses, and lab coat should be worn when handling the compound, and procedures should be conducted in a well-ventilated area or fume hood to minimize inhalation exposure.
Storage stability is maintained when the compound is kept in its original container under recommended conditions of 0-8°C [2]. The powder form remains stable for up to three years when stored at -20°C in a sealed container protected from moisture, preferably under an inert atmosphere such as nitrogen [1]. The compound demonstrates sensitivity to air and is incompatible with strong oxidizing agents, strong bases, and strong reducing agents [3]. Special care should be taken when preparing solutions, particularly using DMSO as a solvent, as the compound has limited aqueous solubility and may precipitate in aqueous buffers.
For experimental applications requiring in vivo administration, several formulation approaches have been developed. For injection formulations, a mixture of DMSO:Tween 80:saline (10:5:85) has been used successfully [1]. For oral administration, suspension in 0.5% carboxymethylcellulose sodium provides a stable formulation [1]. Researchers should always prepare fresh in vivo formulations shortly before use and avoid repeated freeze-thaw cycles of stock solutions to maintain compound stability and experimental reproducibility.
This compound represents a versatile chemical building block with significant potential across multiple biomedical research areas. Its well-characterized physicochemical properties, synthetic versatility, and diverse biological activities make it particularly valuable for pharmaceutical development, antimicrobial research, and radioprotection studies [1] [4] [2]. The compound's mechanistic pathways involving redox modulation, cellular signaling activation, and antioxidation system disruption provide fruitful ground for further investigation and therapeutic development.
The experimental protocols outlined in this document provide researchers with standardized methods for evaluating the compound's biological activities and formulating it for various applications. As research continues to elucidate the full potential of this compound and its derivatives, this compound is poised to contribute significantly to advances in drug discovery, radiation protection, and antimicrobial strategies. The growing market projection for this compound in North America reflects its increasing importance in biomedical research and pharmaceutical development [6].
The table below summarizes the key physicochemical properties of this compound (CAS 7311-34-4), which are fundamental for any experimental design involving this compound [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C~9~H~10~O~3~ [1] [3] |
| Molecular Weight | 166.18 g/mol [1] [3] |
| CAS Registry Number | 7311-34-4 [1] [3] |
| Physical Form | Solid [2] |
| Melting Point | 45-48 °C (lit.) [2] |
| Boiling Point | 151 °C at 16 mmHg [2]; 424.2 K at 0.021 bar [1] |
| IUPAC Name | This compound [1] |
| SMILES | [H]C(=O)c1cc(OC)cc(OC)c1 [2] |
| Log P (Calculated) | 1.856 [3] |
Although a direct link to photovoltaics is not established, the search results show that structurally similar compounds are researched for energy applications:
Based on the available information, here are potential experimental approaches to explore the applicability of this compound in photovoltaics.
Objective: To use this compound as a precursor for synthesizing novel organic dyes or electron transport materials.
^1H, ^13C) and mass spectrometry.Objective: To investigate the effect of this compound as an additive in perovskite precursor solutions on film quality and device performance. This is hypothetical, inspired by the functional groups of the molecule.
The following diagram outlines a generalized workflow for developing and testing a new organic photoactive material, which can be adapted for research involving this compound.
Given the lack of direct references, here are practical steps to advance your investigation:
Introduction The synthesis of conductive organic copolymers is a key area in materials science. Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) is a novel heterocyclic aromatic copolymer with potential applications in photovoltaic cells due to its electrical stability and solubility [1]. This protocol details its synthesis using Maghnite-H⁺, a cost-effective and efficient solid acid catalyst. Maghnite-H⁺ is a montmorillonite silicate clay that is protonated to act as a green catalyst, offering advantages like easy separation, reusability, and reduced environmental impact [1].
Key Advantages of the Method:
Materials
Equipment
The experimental workflow for the synthesis and characterization is summarized in the diagram below:
Confirm the successful synthesis and properties of the PPDMB copolymer using the following techniques:
The table below summarizes key parameters for polymerization optimization based on experimental data [1]:
| Parameter | Optimal Condition | Effect on Reaction Yield |
|---|---|---|
| Catalyst Amount | 10 wt% | Maximizes yield; lower amounts decrease efficiency. |
| Reaction Temperature | 60 °C | Higher temperatures can lead to side products. |
| Reaction Time | 6 hours | Yield increases with time up to this point. |
| Solvent | Chloroform | Provides a suitable medium for the polycondensation reaction. |
Hydrazone-pyridazine hybrid architectures represent an emerging class of pharmacologically active compounds with demonstrated potential across multiple therapeutic areas. These molecular hybrids leverage the synergistic activity between the hydrazone functionality (–NH–N=CH–), known for its diverse biological effects, and the pyridazine heterocycle, a diazine ring system with proven pharmaceutical utility. The incorporation of 3,5-dimethoxybenzaldehyde (syringaldehyde) as a key structural component further enhances the bioactive profile through its inherent antioxidant capacity and ability to participate in diverse molecular interactions. Current research indicates these compounds exhibit a broad spectrum of biological activities, including anticancer properties through kinase inhibition, antioxidant effects via radical scavenging mechanisms, and enzyme inhibitory actions against targets relevant to neurodegenerative diseases and metabolic disorders [1] [2] [3].
The significance of these compounds in drug development stems from their multitargeting capabilities and favorable safety profiles compared to existing therapeutics. For instance, pyridazine-based tyrosine kinase inhibitors targeting EGFR and HER2 receptors offer promising alternatives to conventional anticancer agents that often display dose-limiting toxicities and adverse effects [1]. Similarly, hydrazone derivatives incorporating syringaldehyde motifs demonstrate potent radical scavenging activities that could be harnessed for neuroprotective applications in conditions like Alzheimer's and Parkinson's diseases [2] [4]. The structural versatility of these compounds allows for extensive optimization to enhance potency, selectivity, and drug-like properties, making them valuable scaffolds in medicinal chemistry campaigns.
Objective: To synthesize 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone hydrate as a representative pyridazine-based hydrazone incorporating a syringaldehyde moiety [1].
Materials:
Procedure:
Key Parameters:
Objective: To synthesize N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazides through condensation of syringaldehyde with substituted benzoic acid hydrazides [2].
Materials:
Procedure:
Key Parameters:
Objective: To synthesize pyrrole-hydrazide-hydrazone derivatives incorporating 4-hydroxy-3,5-dimethoxybenzylidene moiety [4].
Materials:
Procedure:
Key Parameters:
Table 1: Optimization of Reaction Conditions for Hydrazone Synthesis
| Reaction Media | Temperature (°C) | Time (min) | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Ethanol | 78 | 50-60 | 46-80 | Moderate yields, easy workup |
| Ethanol + HCl | 25 | 20-30 | 56-94 | Room temperature reaction |
| Methanol + conc. HCl | 25 | 1440 | 15-56 | Prolonged reaction time |
| Ethanol + glacial acetic acid | 100 | 30-50 | 26-64 | Moderate to good yields |
| Glacial acetic acid | 100 | 20-30 | 68-84 | Optimal conditions, high yields |
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
Objective: To determine molecular and supramolecular structure of hydrazone-pyridazine derivatives [1].
Procedure:
Key Structural Features:
Table 2: Characteristic Spectral Data for Key Hydrazone Derivatives
| Compound Class | IR (cm(^{-1})) | (^1)H NMR (δ, ppm) | (^13)C NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|---|
| Pyridazine-hydrazone | 3220 (NH), 1665 (C=O), 1595 (C=N) | 7.86 (s, 1H, CH=N), 3.81 (s, 6H, 2×OCH₃), 11.32 (s, 1H, NH) | 155.2 (CH=N), 148.5 (C-O), 56.3 (OCH₃) | 336.08 [M+H]+ |
| Benzoyl hydrazone | 3245 (NH), 1666 (C=O), 1533 (NH bend) | 7.89 (s, 1H, CH=N), 3.79 (s, 6H, 2×OCH₃), 11.38 (s, 1H, CONH) | 162.8 (C=O), 149.1 (C-O), 56.1 (OCH₃) | 511.13 [M+H]+ |
| Pyrrole-hydrazone | 3245 (NH), 1698 (C=O), 1666 (Amide I) | 7.85 (s, 1H, CH=N), 3.82 (s, 6H, 2×OCH₃), 11.35 (s, 1H, CONH) | 169.3 (C=O), 154.8 (CH=N), 56.2 (OCH₃) | 544.10 [M+H]+ |
DPPH Radical Scavenging Assay:
ABTS Cation Radical Scavenging Assay:
β-Carotene-Linoleic Acid Assay:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:
Tyrosinase Inhibition Assay:
Urease Inhibition Assay:
Cytotoxicity Assessment (MTT Assay):
Antiviral Activity Against Hepatitis A Virus (HAV):
Table 3: Biological Activity Profile of Representative Compounds
| Compound ID | DPPH IC(_{50}) (μM) | ABTS IC(_{50}) (μM) | AChE IC(_{50}) (μM) | BChE IC(_{50}) (μM) | Cytotoxicity (CC(_{50}), μM) | Antiviral Activity |
|---|---|---|---|---|---|---|
| 7d | 18.3 ± 0.7 | 22.5 ± 1.2 | - | - | >100 | - |
| 7e | 25.6 ± 1.1 | 29.8 ± 1.5 | - | - | >100 | - |
| 7f | - | - | 0.45 ± 0.03 | 0.62 ± 0.04 | >100 | - |
| 7j | 15.2 ± 0.8 | 19.7 ± 1.0 | - | - | >100 | - |
| 10 | - | - | - | - | >30 | Strong vs HAV |
| Standard* | 16.8 ± 0.5 (Trolox) | 21.3 ± 0.9 (Trolox) | 0.04 ± 0.01 (Donepezil) | 0.08 ± 0.02 (Donepezil) | - | - |
*Standard reference compounds used for comparison
Objective: To predict binding modes and affinities of hydrazone-pyridazine derivatives with target proteins [1] [2].
EGFR and HER2 Kinase Docking Protocol:
Acetylcholinesterase Docking Protocol:
Objective: To calculate electronic properties and predict radical scavenging activity [3] [4].
Procedure:
The synthetic protocols and evaluation methods described in these application notes provide comprehensive guidance for the development of this compound hydrazone pyridazine derivatives as promising therapeutic agents. The versatile synthetic approaches enable efficient preparation of diverse derivatives, while the comprehensive characterization protocols ensure proper structural elucidation and quality control. The integrated biological evaluation methods facilitate assessment of multiple pharmacological activities, and the computational protocols offer insights into structure-activity relationships and molecular mechanisms of action.
These hydrazone-pyridazine hybrids have demonstrated significant potential as multifunctional therapeutic agents addressing pressing medical needs. Their dual targeting capabilities against both cancer-related kinases and neurodegenerative disease-related enzymes, coupled with their potent antioxidant properties, position them as valuable candidates for further development. The structural insights gained from crystallographic studies and computational analyses provide solid foundations for rational drug design approaches aimed at optimizing potency, selectivity, and drug-like properties.
Future directions should focus on expanding the chemical diversity space through introduction of various substituents on both the pyridazine and benzaldehyde moieties, evaluating in vivo efficacy in relevant disease models, and conducting comprehensive ADMET profiling to assess pharmaceutical potential. The protocols outlined herein serve as robust foundation for these continued investigations toward development of novel therapeutic agents addressing multiple human diseases.
The following diagram illustrates the complete experimental workflow for the synthesis, characterization, and evaluation of this compound hydrazone pyridazine derivatives:
The molecular targets and signaling pathways affected by these compounds are illustrated below:
Successful recrystallization starts with understanding the compound's key properties, which guide solvent selection and the experimental setup.
| Property | Value | Relevance to Recrystallization |
|---|---|---|
| Molecular Formula | C9H10O3 | - |
| Molecular Weight | 166.17 g/mol [1] | - |
| CAS Number | 7311-34-4 [1] [2] | - |
| Melting Point | 44-48 °C [2] | A key indicator of purity; pure crystals should melt sharply within this range. |
| Boiling Point | 276.5 °C (at 760 mmHg) [1] | Determines the safe maximum temperature for heating during dissolution. |
| Appearance | White to off-white solid powder [1] | - |
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily when hot.
Based on general solubility data and successful recrystallization examples of closely related compounds, here are potential solvents to investigate [1] [3].
| Solvent | Suitability for Single-Solvent Method | Rationale and Considerations |
|---|---|---|
| Ethanol | Highly Promising | A very common recrystallization solvent. Successful for the closely related oxime derivative of this compound and similar compounds [4] [5]. |
| Water | Unlikely | The compound has low aqueous solubility and a non-polar aromatic ring system, making it a poor candidate [3]. |
| Mixed Solvent (Ethanol/Water) | Highly Promising | If solubility in hot ethanol is too high, water can be added as an "anti-solvent" to induce crystallization [3]. |
The following workflow outlines the core steps for purifying this compound using a single solvent like ethanol.
Detailed Steps:
Dissolution:
Hot Gravity Filtration:
Crystallization:
Collection and Washing:
Drying:
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystals form after cooling. | Solution is not saturated; too much solvent used. [3] | Boil off excess solvent to concentrate the solution and re-cool. [3] |
| Crystallization is slow to initiate. | Scratch the inside of the flask with a glass rod at the air-solution interface to provide a nucleation site. [3] | |
| Crystals are oily or form an oil. | Cooling too rapidly. [3] | Re-dissolve the oil and allow it to cool much more slowly. |
| The solution is highly colored. | Colored impurities are present. | Reheat the solution, add decolorizing charcoal, and perform a hot gravity filtration. [3] |
| Crystals are very small. | Rapid cooling or disturbance during crystallization. [3] | Ensure slow cooling to room temperature before icing, and do not agitate the solution during crystal formation. |
The table below summarizes the basic information available for 3,5-dimethoxybenzaldehyde and a related compound, syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) [1] [2].
| Property | This compound [2] | Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) [1] |
|---|---|---|
| CAS Number | 7311-34-4 | 134-96-3 |
| Molecular Formula | C9H10O3 | C9H10O4 |
| Molecular Weight | 166.18 g/mol | 182.18 g/mol |
| Physical Form | White to Beige Crystalline Solid | Crystalline Powder (Brown to Green-Yellow) |
| Melting Point | 44°C to 48°C | Information Missing |
| Boiling Point | 151°C (16.0 mmHg) | 192.0°C to 193.0°C (14.0 mmHg) |
The search results do not contain specific experimental data or protocols for preventing the degradation of this compound. The main available information relates to basic safety handling [2]:
Based on standard laboratory practice for chemical stability, here is a general workflow you could adapt and explore experimentally. The diagram below outlines the key decision points.
The table below consolidates key data from the search results for your reference [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 7311-34-4 [1] [2] [3] |
| Molecular Formula | C₉H₁₀O₃ [1] [2] [3] |
| Molecular Weight | 166.18 g/mol [1] [2] [3] |
| Melting Point | 43-50°C [1] [3] |
| Purity | ≥ 99% (assay) [1] |
| Appearance | White to light yellow crystals [1] [2] [3] |
| Storage | Store at 0-8°C [1] |
| Applications | Building block in organic synthesis; pharmaceutical intermediate; antifungal agent; ingredient in flavors and fragrances [1] [2] [3] |
Since direct information is unavailable, here are potential strategies to develop your own optimization protocols:
To build your own troubleshooting guide, you can adopt a systematic experimental approach. The following diagram outlines a potential workflow for testing and optimizing key reaction parameters:
First, understanding the basic physicochemical properties of your compound is crucial for troubleshooting. The following table summarizes key data for this compound [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 44°C to 48°C |
| Water Solubility | Insoluble / 1615 mg/L at 25°C (est.) |
| Solubility in DMSO | ~100 mg/mL (601.76 mM) |
Q1: What is the most effective method to improve the aqueous solubility of this compound for biological assays? The most effective and documented method is forming an inclusion complex with β-Cyclodextrin (β-CD). Research shows that encapsulating the compound within the hydrophobic cavity of β-CD significantly enhances its solubility in aqueous environments. This is particularly useful for preparing stock solutions for antifungal or other biological tests [4] [5].
Q2: Why does forming a complex with β-Cyclodextrin work? β-Cyclodextrin is a cone-shaped cyclic oligosaccharide with a hydrophobic interior and a hydrophilic exterior.
Q3: Are there any alternative solvents if complexation is not an option? Yes, Dimethyl Sulfoxide (DMSO) is a suitable solvent. The compound is highly soluble in DMSO, making it a practical choice for preparing concentrated stock solutions for in vitro research. Always ensure the DMSO is fresh and anhydrous for best results, and be mindful of final DMSO concentrations in biological assays to avoid cellular toxicity [5].
Problem: Low Aqueous Solubility is Hindering Biological Experiments
This is a common issue. Below is a visual workflow for diagnosing the problem and implementing the primary solution.
Recommended Protocol: Fabricating 4BDBA:β-CD-ICs/PVA Nanofibers via Electrospinning
The following methodology is adapted from a peer-reviewed study that successfully improved the properties of a related compound, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), via complexation with β-CD [4].
1. Objective To form an inclusion complex (IC) between the aldehyde derivative and β-CD, and subsequently embed it into polyvinyl alcohol (PVA) nanofibers using electrospinning for potential applications in drug delivery or food storage systems.
2. Materials
3. Experimental Procedure
Step 1: Synthesis of the Aldehyde Derivative (if required)
Step 2: Preparation of the Inclusion Complex (IC)
Step 3: Fabrication of Electrospun Nanofibers (NFs)
4. Validation and Analysis
A key study on amphiphilic statistical copolymers (ASCs) provides a validated model for predicting and controlling self-assembled nanoparticle size [1]. The Particle Surface Charge Density (PSC) model is central to this approach.
The PSC model assumes that hydrophilic comonomer units preferentially locate at the particle-water interface to stabilize the structure. Nanoparticle size is determined by the copolymer composition and hydrophobicity of the alkyl methacrylate comonomer [1]. A linear relationship exists between the surface area fraction of hydrophilic comonomer required for stabilization and the log P (partition coefficient) of the hydrophobic comonomer [1]. Using more hydrophobic comonomers or increasing their proportion in the copolymer leads to formation of larger nanoparticles [1].
You can control the self-assembled nanoparticle size by adjusting these key synthesis parameters [1]:
| Parameter | Effect on Nanoparticle Size | Underlying Principle |
|---|---|---|
| Hydrophobic Comonomer log P | Increased log P → Increased size | More hydrophobic monomers favor larger aggregates to minimize water contact with the core. |
| Copolymer Composition(Hydrophilic/Hydrophobic ratio) | Increased hydrophilic fraction → Decreased size | A higher fraction of hydrophilic monomers increases surface charge density, favoring smaller, more stabilized particles. |
| Molecular Weight | Minimal direct impact (for statistical copolymers) | Unlike block copolymers, particle size is governed by composition and comonomer type, not polymer chain length. |
The table below outlines common problems and solutions based on general polymer self-assembly principles:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Excessive Particle Size/ Aggregation | Hydrophobic component too dominant; insufficient hydrophilic stabilization. | Increase molar ratio of hydrophilic comonomer; use a hydrophobic comonomer with a lower log P value [1]. |
| No Particle Formation | Hydrophilic component too dominant; insufficient driving force for self-assembly. | Increase molar ratio of hydrophobic comonomer; use a more hydrophobic comonomer (higher log P) [1]. |
| Low Conversion/ Uncontrolled Polymerization | Inefficient initiation or non-optimal reaction conditions. | Ensure initiator (e.g., AIBN, BPO) is fresh and correctly concentrated; use controlled radical polymerization techniques (e.g., RAFT) for better results [1]. |
The following diagram outlines a systematic workflow for synthesizing copolymers and controlling their self-assembled particle size, based on the established PSC model [1]:
Here is a detailed protocol for the core experiments based on the research [1]:
To bridge the knowledge gap for 3,5-dimethoxybenzaldehyde copolymers:
Here are answers to some common challenges you might face during HPLC method development for impurity separation.
| Question | Issue Description | Potential Causes & Solutions |
|---|
| How to resolve variable impurity content and poor reproducibility? | Observed variability in individual impurity peaks and poor reproducibility of relative retention times [1]. | Sample Solvent Strength: The sample is dissolved in a solvent (e.g., 0.01% TFA in MeOH) that is stronger than the starting mobile phase, causing peak distortion and shifting. Solution: Dissolve or dilute the sample in a solvent that matches the initial mobile phase composition [1]. Injection Volume: A high injection volume (e.g., 15 µL) can lead to volume overloading. Solution: Reduce the injection volume to 5 µL or even 1 µL to minimize these effects [1]. | | What to do about co-elution of impurity peaks and a rising baseline? | Impurity peaks are not fully separated (co-elution) and a marked baseline rise is observed, especially with complex drug product matrices [1]. | Matrix Interference: Excipients from tablets can cause a baseline rise. Solution: Review and optimize sample preparation, such as using vigorous shaking, sonication, and centrifugation. Solid-Phase Extraction (SPE) can be considered to better clean up the sample [1]. Gradient Profile: The original gradient may not provide sufficient selectivity. Solution: Systematically optimize the gradient profile and mobile phase pH to improve resolution. Consider screening columns with different selectivities (e.g., C8, phenyl, cyano) [2]. | | How can I develop a method when impurity standards are unavailable? | You need to develop a separation for unknown impurities or degradation products without reference standards. | Forced Degradation: Use forced degradation studies (stressing the API with acid, base, oxidation, heat, and light) to generate a mixture of potential impurities and degradants. This sample is used to challenge the method and demonstrate its "stability-indicating" power [3] [4]. Peak Tracking: Employ a Photo-Diode Array (PDA) detector to check peak purity and identify different compounds by their UV spectra. For complex unknowns, coupling HPLC with Mass Spectrometry (MS) is highly effective for peak identification and tracking [4]. |
The logical flow for diagnosing and resolving these common HPLC issues can be visualized in the following workflow:
This step-by-step protocol is designed to help you systematically develop a robust, stability-indicating HPLC method.
This is the most critical phase. Use the chromatogram from your scouting run to guide changes.
The overall workflow for this protocol is summarized below:
This is a modified procedure for synthesizing DPP-23 from 3,5-dimethoxybenzaldehyde and 2′-methoxyacetophenone, yielding pale yellow crystals with a 90% yield [1].
Reaction Setup Diagram
Step-by-Step Procedure
Reaction
Work-up and Purification
Characterization Data The structure of the final product (DPP-23) was confirmed with the following data [1]:
This table summarizes the key identifiers and physical properties of this compound for easy reference [2] [3] [4].
| Property | Value / Description |
|---|---|
| CAS Number | 7311-34-4 [2] [3] [4] |
| Molecular Formula | C₉H₁₀O₃ [2] [3] [4] |
| Molecular Weight | 166.18 g/mol [2] [4] |
| Purity | Available from 97% to ≥99% [2] [4] |
| Melting Point | 44-48°C (97% purity); 43-50°C (≥99% purity) [2] [4] |
| Boiling Point | 115-118 °C at 1 mm Hg [2] |
| Appearance | White to light yellow crystals [4] |
| Storage | Store at 0-8°C [4] |
Q1: What are the key applications of this compound in pharmaceutical research? It is a versatile building block used as a key intermediate in synthesizing various pharmaceuticals, including compounds with anti-inflammatory and analgesic properties. It's also important in material science, fragrance industry, and as a model compound in pyrolysis studies [5] [6] [4].
Q2: I'm getting a low yield and poor melting point in a methylation reaction with trimethyl phosphate (TMP). How can I improve this? A discussion on ScienceMadness highlights similar issues. Here are potential solutions:
Q3: How is this compound formed in pyrolysis, and what does this indicate? In a pyrolysis study of a β-1-type lignin dimer, This compound was the major product, accounting for over 50% of the output. This formation occurs through a concerted decomposition mechanism at high temperatures (around 800°C). This indicates the compound has significant thermal stability under these specific conditions and is a key fragment in the breakdown of complex lignin structures [6].
Understanding the properties of 3,5-dimethoxybenzaldehyde is the first step in handling it correctly. The table below summarizes the key data:
| Property | Specification |
|---|---|
| Appearance | White to light yellow crystals [1] |
| Melting Point | 43-50º C [1] |
| Purity | ≥ 99% (assay) [1] |
| Molecular Formula | C9H10O3 [1] |
| Molecular Weight | 166.18 g/mol [1] |
| CAS Number | 7311-34-4 [1] |
Proper storage is critical for maintaining the stability and purity of air-sensitive chemicals.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Store at 0-8°C [1]. |
| Container | Keep in a tightly closed container in a dry and well-ventilated place [2]. |
| Atmosphere | Although not explicitly stated for this compound, its relative compound syringaldehyde is documented as air-sensitive [2]. As a precaution, handle this compound in an inert atmosphere (e.g., nitrogen or argon glove box). |
| Incompatibilities | Incompatible with strong oxidizing agents and bases [2]. |
Here are solutions to common problems you might encounter when working with this compound.
Q: The chemical has turned from white to a dark yellow or brown. What happened and can it still be used?
Q: How should I weigh and handle this material outside of a glove box?
To minimize the compound's exposure to air, follow a standardized procedure. The diagram below outlines a logical workflow for safe handling during experiments.
Always prioritize safety when handling laboratory chemicals.
The table below summarizes the key information gathered from the search results. Please note that some data, especially quantitative performance metrics, are not available from the sources found.
| Property | Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) | Poly(pyrrole-co-2-methoxybenzaldehyde) (PPMB) |
|---|---|---|
| Molecular Structure | Benzaldehyde core with two meta-positioned methoxy groups [1] | Benzaldehyde core with one ortho-positioned methoxy group (inferred) |
| Electronic Effect | Strong electron-donating effect from two methoxy groups [1] | Moderate electron-donating/steric effect from one ortho-methoxy group (inferred) |
| Primary Application | New copolymer material for solar cells [2] | New copolymer material for solar cells [2] |
| Solar Cell Performance | Cited as a valuable copolymer for solar cells [2] | Cited as a valuable copolymer for solar cells [2] |
| Experimental Conductivity | Data not available in search results | Data not available in search results |
| Experimental Thermal Stability | Data not available in search results | Data not available in search results |
The synthesis of these copolymers is based on a classic acid-catalyzed condensation reaction, which is a common method for creating dipyrromethane and related polymeric structures [2].
A foundational experimental protocol for synthesizing such copolymers involves:
The following diagram illustrates the logical workflow for comparing these copolymers, from their synthesis to the key properties that require experimental characterization.
The table below summarizes the experimental data for 3,5-dimethoxybenzaldehyde from the NIST Chemistry WebBook and other sources [1] [2] [3].
| Spectroscopic Method | Reported Data / Key Features | Experimental Conditions |
|---|
| ¹H NMR [4] | Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol SMILES: C(=O)C1=CC(OC)=CC(OC)=C1 | Information available, but specific spectrum and solvent details are not listed on the page. | | FTIR Spectrum [1] [3] | • Carbonyl (C=O) Stretch: Strong band at ~1700 cm⁻¹ (exact position can be viewed on the interactive spectrum). • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. • Methoxy C-H Stretch: Aliphatic bands between 2850-2950 cm⁻¹. • Aromatic C=C Stretch: ~1580 and ~1600 cm⁻¹. | State: Gas phase Instrument: Not specified Source: Sadtler Research Labs under US-EPA contract | | UV/Visible Spectrum [2] [3] | The spectrum shows an intense absorption band in the UV region, beginning around 250 nm and extending to lower wavelengths, which is characteristic of π→π* transitions in aromatic and carbonyl systems. | Solvent: Not specified (spectrum is for a solution) Instrument: Beckman DU Melting Point: 44 °C (noted for the sample) | | Mass Spectrum (EI) [3] | The parent molecular ion peak should be visible at m/z = 166. The spectrum shows a major fragment at m/z 135, corresponding to the loss of a methoxy group (OCH₃), and other fragments consistent with the structure. | Ionization Mode: Electron Ionization (EI) Owner: Aldrich Chemical Co. |
For researchers aiming to reproduce this data, here are the methodologies associated with the published spectra.
When using this data to compare this compound with other aldehydes or methoxy-substituted benzenes, consider these points:
For a robust analysis, a multi-technique approach is standard. The following diagram outlines a logical workflow for the full characterization of an organic compound like this compound.
The table below summarizes key experimental findings for various benzaldehyde derivatives with native and modified cyclodextrins, based on a 2014 experimental study [1].
| Guest Molecule | Cyclodextrin (CD) Hosts | Key Experimental Findings | Stoichiometry | Reported Stability Constant (Ks, M⁻¹) |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde (DMB) | α-CD, β-CD, HP-α-CD, HP-β-CD | Formed 1:1 inclusion complexes; showed dual fluorescence in aqueous and CD mediums. | 1:1 | Specific values not provided in the abstract [1]. |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (HDMB) | α-CD, β-CD, HP-α-CD, HP-β-CD | Formed 1:1 inclusion complexes; PM3 computational results indicated this complex was "significantly more favorable" than others. | 1:1 | Specific values not provided in the abstract [1]. |
| 2-Hydroxy-3-methoxybenzaldehyde (2HMB) | α-CD, β-CD, HP-α-CD, HP-β-CD | Formed 1:1 inclusion complexes; showed dual fluorescence. | 1:1 | Specific values not provided in the abstract [1]. |
| 4-Hydroxy-3-methoxybenzaldehyde (4HMB) | α-CD, β-CD, HP-α-CD, HP-β-CD | Formed 1:1 inclusion complexes; showed dual fluorescence. | 1:1 | Specific values not provided in the abstract [1]. |
> Note: The study concluded that for the most stable complex (HDMB/CD), the geometry shows that the methoxy/OH group of the benzaldehyde is entrapped in the less polar CD cavities, while the aldehyde group is present in the upper part of the cavities [1].
The study by Jenita et al. (2014) employed a multi-technique approach to characterize the inclusion complexes [1]. The general workflow is illustrated below:
The specific methodologies for the key experiments cited were as follows [1]:
While direct data for 3,5-dimethoxybenzaldehyde is unavailable, the provided information and general principles of cyclodextrin chemistry offer useful insights:
The table below summarizes the key quantitative information available from the search results.
| Lignin Model Compound | Pyrolysis Conditions | Product Identified | Reported Yield / Abundance | Analysis Method |
|---|---|---|---|---|
| β-1-type lignin dimer (1,2-bis(3,5-dimethoxyphenyl)propane-1,3-diol) [1] | 800 °C, heating time of 20 s, heating rate of 20 °C/ms [1] | This compound [1] | > 50% of all pyrolytic products [1] | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) [1] |
The quantitative data in the table above was generated using the following experimental methodology:
The provided data highlights the specific and high-yield formation of this compound from a model compound representing a part of the lignin polymer. The following diagram outlines the general process of lignin pyrolysis that leads to the formation of such products.
For researchers aiming to characterize new derivatives, the following methodologies provide a robust framework. The first table outlines material synthesis and crystallographic analysis, while the second covers computational and thermal analysis techniques.
Table 1: Synthesis and Structural Characterization Methods
| Method | Description | Application & Goal |
|---|---|---|
| Synthesis & Crystallization [1] | Acrylic acid intermediate dissolved in methanol, with thionyl chloride added dropwise. Reaction refluxed, then slowly evaporated to obtain single crystals. | Obtain high-purity, crystallizable derivatives for structural analysis. |
| X-ray Crystallography [1] | Data collection via diffractometer (e.g., Kappa CCD). Structures resolved and refined using software suites like maXus and CRYSTALS. | Determine precise molecular geometry, stereochemistry, and intermolecular interactions in the crystal lattice. |
| Hirshfeld Surface Analysis [1] | A computational method to visualize and quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within a crystal. | Understand crystal packing and stability by analyzing non-covalent interactions. |
Table 2: Computational and Thermodynamic Analysis Methods
| Method | Description | Application & Goal |
|---|---|---|
| Density Functional Theory (DFT) [1] | Quantum-mechanical modelling to calculate electronic properties. Key analyzed parameters include HOMO-LUMO energy gap, molecular electrostatic potentials (MEPs), and global hardness/softness. | Predict chemical reactivity, kinetic stability, and sites for nucleophilic/electrophilic attack. A larger HOMO-LUMO gap correlates with higher kinetic stability. |
| Thermogravimetric Analysis (TGA) [2] | Measures a sample's mass change as a function of temperature under a controlled atmosphere. Often coupled with Mass Spectrometry (TG-MS) to identify evolved gases. | Evaluate thermal decomposition behavior, kinetics, and overall thermal stability of the material. |
The workflow below illustrates how these experimental and computational methods can be integrated to comprehensively analyze the stability of dimethoxybenzaldehyde derivatives.
The search also revealed advanced concepts in stability analysis from protein science, which are useful for understanding the principles behind the experimental data.
Based on the findings, here is a suggested approach for creating your comparison guide:
One source provides a detailed HPLC method for 3,5-dimethoxybenzaldehyde, though it does not include data for other compounds for comparison [1].
Summary of the Analytical Method:
| Parameter | Specification |
|---|---|
| Analyte | This compound |
| Column | Newcrom R1 (reverse-phase, low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid [1] |
| Scale | Scalable from analytical to preparative separation [1] |
This method's workflow for separating and analyzing the compound can be visualized as follows:
To build a comprehensive comparison guide, you will need to generate experimental data. Here is a suggested approach:
For any laboratory study you undertake, the following protocol, adapted from a validated HPLC method, ensures reliability [2]:
This compound hydrazone derivatives represent a significant class of organic compounds that have attracted substantial research interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a hydrazone functional group (-NH-N=CH-) attached to a this compound moiety, which serves as a versatile scaffold for chemical modifications. The presence of both electron-donating methoxy groups and the hydrazone linkage contributes to their unique chemical properties and biological interactions. Current research has demonstrated that structural variations in the hydrazone component can significantly influence their pharmacological profile, making them promising candidates for drug development across multiple therapeutic areas.
The growing scientific interest in these derivatives is evidenced by numerous studies reporting their antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. Their ability to participate in hydrogen bonding, coordinate with metal ions, and interact with biological targets through both hydrophobic and polar interactions underpins their multifaceted biological effects. This comprehensive review systematically compares the performance of various this compound hydrazone derivatives based on experimental data, providing researchers with evidence-based insights for rational drug design and development.
The fundamental chemical structure of this compound hydrazone derivatives consists of a 3,5-dimethoxyphenyl ring connected through an imine linkage (-C=N-) to a hydrazine functional group. This core structure can be modified at several positions, particularly through substitution on the hydrazone nitrogen atom, leading to diverse derivatives with varied biological properties. The methoxy groups at the 3 and 5 positions of the benzene ring enhance electron density through their mesomeric effect, influencing the compound's reactivity and interaction with biological targets.
Table 1: Summary of Synthetic Approaches for this compound Hydrazone Derivatives
| Synthetic Method | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Condensation in Glacial Acetic Acid | Reflux at 100°C for 20-30 minutes | 68-84% | High yield, short reaction time |
| Ethanol with Acid Catalyst | Room temperature or heating | 46-94% | Mild conditions, versatile |
| Methanol with Conc. HCl | Room temperature for 1440 minutes | 15-56% | Simple setup but lower yield |
| Acetonitrile Solvent System | Reflux conditions | Not specified | High purity products |
Synthesis of these derivatives typically involves a condensation reaction between this compound and various hydrazides or hydrazine derivatives. According to recent studies, the most efficient synthesis occurs in glacial acetic acid under reflux conditions, yielding products in the range of 68-84% after just 20-30 minutes [1]. Alternative methods using ethanol or methanol with acid catalysts provide varying yields depending on specific reaction conditions. The reaction proceeds through nucleophilic addition-elimination mechanism, where the carbonyl carbon of the aldehyde is attacked by the nitrogen of the hydrazide, followed by dehydration to form the characteristic hydrazone linkage.
Structural confirmation of these compounds is typically achieved through multiple analytical techniques including IR spectroscopy, which shows distinctive bands at approximately 3245 cm⁻¹ (amide NH stretch) and 1666 cm⁻¹ (Amide I), and ¹H-NMR spectroscopy, where the imine proton (CH=N) appears around 7.86 ppm [1]. The crystalline nature of many derivatives facilitates characterization through X-ray diffraction studies, revealing that these molecules often adopt an E-configuration with respect to the hydrazone bridge and can display near-planar arrangements that influence their packing and supramolecular interactions [2].
This compound hydrazone derivatives have demonstrated significant radical scavenging activity, positioning them as promising antioxidant agents. The antioxidant potential is primarily evaluated through standard assays including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, which measure the ability of compounds to donate hydrogen atoms or electrons to stabilize free radicals.
Table 2: Antioxidant Activity of Selected Hydrazone Derivatives
| Compound Identifier | DPPH Scavenging Activity | ABTS Scavenging Activity | Structural Features |
|---|---|---|---|
| 7d | High activity at 1 μM concentration | Significant radical scavenging | Pyrrole ring, bromophenyl, ester group |
| 8d | High activity at 1 μM concentration | Significant radical scavenging | Pyrrole ring, bromophenyl, ester group |
| Compound 4 (from study [3]) | SC₅₀ comparable to ascorbic acid | SC₅₀ comparable to Trolox | Phenolic hydrazone without carbonyl |
| 7j | Not specified | Outstanding activity in β-carotene-linoleic acid test | Benzoyl hydrazone with specific substitution |
| 7e | Not specified | Notable ABTS cation radical scavenging | Benzoyl hydrazone with specific substitution |
Experimental evidence indicates that certain derivatives exhibit potent antioxidant activity comparable to well-established antioxidants like ascorbic acid and Trolox. Specifically, compounds 7d and 8d from a 2023 study displayed exceptional radical scavenging capabilities in both DPPH and ABTS assays [1]. Another study highlighted a particular phenolic hydrazone derivative (compound 4) with SC₅₀ values (concentration causing 50% scavenging) equivalent to ascorbic acid and Trolox in DPPH and ABTS tests, respectively [3]. The structure-activity relationship studies reveal that the presence of phenolic hydroxy groups and specific substitutions on the hydrazone moiety significantly enhance antioxidant efficacy.
The mechanism of antioxidant action has been further elucidated through density functional theory (DFT) studies, which indicate that the most effective derivatives possess high HOMO (Highest Occupied Molecular Orbital) energies, facilitating electron donation to free radicals [1]. These compounds demonstrate low polarity and high stability, allowing them to effectively scavenge free radicals in biological systems primarily through hydrogen atom transfer and single electron transfer mechanisms. Additionally, cellular protection studies on human neuroblastoma SH-SY5Y cells under H₂O₂-induced oxidative stress confirmed that these derivatives can reduce oxidative damage at cellular levels, with compound 7d identified as the most promising representative with low cellular toxicity and high protective efficacy [1].
Figure 1: Antioxidant Mechanisms of this compound Hydrazone Derivatives
The enzyme inhibitory potential of this compound hydrazone derivatives spans multiple enzyme classes, positioning them as promising candidates for treating various diseases. These compounds have demonstrated significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, urease, and laccase enzymes. The inhibition of these enzymes has therapeutic implications for neurodegenerative disorders, hyperpigmentation conditions, gastric infections, and fungal pathologies.
Research indicates that specific structural features markedly influence the inhibitory potency of these derivatives. For cholinesterase inhibition, compound 7f emerged as the most effective derivative against both AChE and BChE enzymes in a synthesized series, suggesting potential applications in Alzheimer's disease management [4]. Molecular docking analyses revealed that the inhibitory mechanism involves critical interactions with the active site residues of these enzymes, similar to established drugs like donepezil and rivastigmine. The presence of electron-withdrawing groups at specific positions on the benzoyl ring appears to enhance cholinesterase inhibition, likely due to improved binding interactions with the enzyme's catalytic site.
In terms of tyrosinase inhibition, which is relevant for managing melanin-related hyperpigmentation disorders, various 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated to methoxyphenyl triazole have been evaluated. The most potent analog in this series, bearing a 4-methoxyphenyl moiety (compound 11m), exhibited an IC₅₀ value of 55.39 ± 4.93 µM, acting through a competitive inhibition mechanism [5]. Kinetic studies and molecular docking simulations indicate that these derivatives interact with the copper-containing active site of tyrosinase, disrupting its ability to catalyze melanin production. The structure-activity relationship analysis suggests that compounds with electron-donating groups like methoxy substitutions show enhanced tyrosinase inhibition compared to those with electron-withdrawing groups.
Additionally, these hydrazone derivatives have shown promising results as laccase inhibitors, which could be exploited for developing antifungal agents against phytopathogenic fungi. Studies report that 90% of tested hydrazide-hydrazones demonstrated significant laccase inhibition with Kᵢ values ranging from 8-233 µM, qualifying them as strong inhibitors [6]. The proposed mechanism involves the phenolic hydroxyl groups acting as decoy substrates that compete with natural substrates for the enzyme's active site. Molecular docking studies confirm that these compounds occupy the substrate-binding cavity, forming multiple hydrogen bonds and hydrophobic interactions with key residues.
This compound hydrazone derivatives have demonstrated considerable potential as antiproliferative agents against various cancer cell lines. These compounds exert their cytotoxic effects through multiple mechanisms, including tubulin polymerization inhibition, topoisomerase II poisoning, and induction of apoptosis in cancer cells. The flexibility of the hydrazone scaffold allows for structural modifications that can enhance specificity toward cancer cells while minimizing damage to normal cells.
One significant study investigated benzimidazolyl-2-hydrazones, which share structural similarities with this compound hydrazones, revealing their ability to modulate microtubule polymerization [7]. This mechanism is particularly important as tubulin represents a validated target for anticancer therapy. Compounds 7j and 7i in this series not only exhibited potent anthelmintic activity but also showed moderate cytotoxic effects against MCF-7 breast carcinoma cells. Molecular docking studies clarified their binding mode in the colchicine-binding site of tubulin, providing a structural basis for their mechanism of action. Importantly, these compounds did not significantly affect acetylcholinesterase activity even at high concentrations, suggesting a potentially favorable safety profile without neurotoxic side effects.
Another promising derivative, known as QNT11 (1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1,4-dihydro-quinoline-3-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide), which incorporates a trimethoxy-benzaldehyde levofloxacin hydrazone structure, has shown selective cytotoxicity against multiple cancer cell lines [8]. This compound exhibited IC₅₀ values of 2.21 μM for Hep3B hepatocarcinoma cells, 2.38 μM for SMMC-7721 cells, 3.17 μM for MCF-7 breast cancer cells, and 2.79 μM for HCT-8 colon adenocarcinoma cells. Notably, QNT11 demonstrated significantly lower cytotoxicity toward mouse bone marrow mesenchymal stem cells (IC₅₀ = 7.46 μM), indicating a favorable selectivity window between cancerous and normal cells.
The anticancer mechanism of QNT11 involves multiple pathways, including G2/M cell cycle arrest, mitochondrial membrane potential disruption, and activation of caspase cascades [8]. Treatment with QNT11 resulted in increased expression of pro-apoptotic proteins (Bax, caspase-9, caspase-8, caspase-3) while decreasing anti-apoptotic Bcl-2 levels. Additionally, QNT11 was found to influence DNA topoisomerase II activity by inhibiting the religation of DNA strands, leading to accumulation of DNA fragments and ultimately triggering apoptotic cell death. This multi-target mechanism makes hydrazone derivatives particularly interesting for overcoming drug resistance in cancer therapy.
Figure 2: Anticancer Mechanisms of Hydrazone Derivatives
The biological activities of this compound hydrazone derivatives are strongly influenced by specific structural features, which can be systematically optimized to enhance potency and selectivity. Through extensive structure-activity relationship (SAR) studies, researchers have identified key molecular characteristics that contribute to the efficacy of these compounds across various biological targets.
Hydrazone vs. Hydrazide-Hydrazone Structures: Comparative studies reveal that simple hydrazone derivatives (RR′C=N-NH₂) generally exhibit superior radical scavenging activity compared to hydrazone-hydrazide analogs (RR′C=N-NH-(C=O)R″) [3]. The carbonyl group (C=O) in hydrazide-hydrazones appears to play a negative role in antiradical activity, potentially by reducing electron density in the system or sterically hindering optimal interactions with biological targets. Additionally, the NH group of the hydrazone moiety demonstrates higher reactivity than both the NH group of the hydrazide and phenolic OH groups in antioxidant reactions.
Electron-Donating vs. Electron-Withdrawing Substituents: The nature and position of substituents on the aromatic rings significantly influence biological activity. For tyrosinase inhibition, electron-donating groups such as methoxy substitutions generally enhance potency, while electron-withdrawing groups like halogens or nitro groups reduce activity [5]. Similarly, in antioxidant applications, phenolic hydroxy groups substantially improve radical scavenging capacity through hydrogen donation. However, for cholinesterase inhibition, specific electron-withdrawing groups at particular positions can enhance activity, as demonstrated by compound 7f which showed the best AChE and BChE inhibition in its series [4].
Molecular Planarity and Steric Effects: The relative orientation of aromatic rings and overall molecular planarity impact biological activity. Studies on pyridazine-based hydrazones revealed that comparably flat molecules with small dihedral angles (2.1°) between aromatic rings exhibit different binding characteristics compared to non-planar structures [2]. In some cases, steric hindrance introduced by bulky substituents can positively influence activity by preventing unfavorable interactions or directing the molecule to adopt optimal binding conformations.
Tautomeric Preferences: Hydrazone derivatives can exist in different tautomeric forms (keto-imine vs. enamine-keto), which significantly influence their biological activity and interaction with targets. X-ray crystallographic studies of 4-hydroxy-3,5-dimethoxybenzaldehyde isonicotinoylhydrazone confirmed the existence in the keto-imine tautomeric form in the solid state, characterized by C=O and C=N bond lengths of 1.232(2) and 1.272(2) Å, respectively [9]. This tautomeric preference affects hydrogen bonding capacity and molecular recognition by enzyme active sites.
The evaluation of biological activities in this compound hydrazone derivatives relies on standardized experimental protocols that ensure reproducibility and meaningful comparison across different studies. This section details the key methodologies employed in assessing the various biological activities discussed in this review.
DPPH Radical Scavenging Assay: This widely used method involves preparing a 0.1 mM solution of DPPH in methanol and mixing it with various concentrations of the test compounds [1] [3]. After incubation in the dark for 30 minutes, the absorbance is measured at 517 nm. The radical scavenging activity is calculated as percentage inhibition = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound. The SC₅₀ value (concentration causing 50% scavenging) is determined from dose-response curves.
ABTS Cation Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours [1] [3]. This solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Test compounds are mixed with the diluted ABTS solution, and absorbance is measured after 6 minutes. The percentage inhibition is calculated similarly to the DPPH method.
Cholinesterase Inhibition Assay: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities are typically evaluated using Ellman's method [4]. The reaction mixture includes phosphate buffer (pH 8.0), enzyme solution, test compound, and acetylthiocholine iodide or butyrylthiocholine iodide as substrate. The production of thiocholine is monitored by its reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) at 412 nm. The percentage inhibition is calculated and IC₅₀ values determined.
Tyrosinase Inhibition Assay: Tyrosinase inhibitory activity is measured using a colorimetric method with L-DOPA as substrate [5]. The reaction mixture typically consists of phosphate buffer (pH 6.8), mushroom tyrosinase, and test compounds, followed by addition of L-DOPA. The formation of dopachrome is monitored at 475 nm, and the percentage inhibition is calculated relative to control reactions without inhibitors.
MTT Assay for Cell Viability: The cytotoxic effects of hydrazone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [8]. Cells are seeded in 96-well plates and treated with various concentrations of test compounds. After incubation, MTT solution is added and incubated further to allow formazan crystal formation. The crystals are dissolved in DMSO, and absorbance is measured at 570 nm. The percentage cell viability is calculated, and IC₅₀ values are determined from dose-response curves.
Apoptosis Detection Methods: Apoptotic effects are often confirmed through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and DNA laddering analysis [8]. For TUNEL assay, cells are fixed, permeabilized, and incubated with terminal deoxynucleotidyl transferase enzyme and labeled nucleotides. Apoptotic cells are visualized by fluorescence microscopy. For DNA laddering, chromosomal DNA is extracted and analyzed by agarose gel electrophoresis to detect the characteristic DNA fragmentation pattern.
This compound hydrazone derivatives represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. The comprehensive analysis of current research reveals their significant antioxidant properties, with some derivatives exhibiting activity comparable to established antioxidants like ascorbic acid and Trolox. Their enzyme inhibitory capabilities against cholinesterases, tyrosinase, urease, and laccase suggest applications in neurodegenerative disorders, hyperpigmentation conditions, and antimicrobial strategies. Furthermore, selected derivatives have shown promising anticancer activity through mechanisms involving tubulin polymerization inhibition, topoisomerase II poisoning, and apoptosis induction.
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